Product packaging for Veraguensin(Cat. No.:CAS No. 19950-55-1)

Veraguensin

Cat. No.: B150628
CAS No.: 19950-55-1
M. Wt: 372.5 g/mol
InChI Key: JLJAVUZBHSLLJL-GKHNXXNSSA-N
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Description

Veraguensin is a lignan. It has a role as a metabolite.
This compound has been reported in Nectandra angustifolia, Nectandra puberula, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O5 B150628 Veraguensin CAS No. 19950-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJAVUZBHSLLJL-GKHNXXNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332044
Record name (+)-Veraguensin
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URL https://comptox.epa.gov/dashboard/DTXSID90332044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19950-55-1
Record name Veraguensin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19950-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Veraguensin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Veraguensin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veraguensin, a naturally occurring tetrahydrofuran neolignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in several plant genera, primarily within the Myristicaceae and Piperaceae families. The principal known natural sources are detailed in Table 1.

Table 1: Natural Plant Sources of this compound

FamilyGenusSpeciesPlant PartReference(s)
MyristicaceaeVirolaVirola surinamensisTwigs, Fruits[1]
MyristicaceaeVirolaVirola elongataFruits
PiperaceaePiperPiper decurrensNot specified[2]
MagnoliaceaeMagnoliaNot specifiedNot specified
AraceaeAcorusAcorus gramineusNot specified

Note: While some sources mention the presence of this compound in the Magnolia and Acorus genera, specific species and detailed isolation reports are less common in the available literature.

The most extensively documented source for the isolation of this compound is from species of the Virola genus, particularly Virola surinamensis[1].

Experimental Protocol: Isolation of this compound from Virola surinamensis

The following protocol is a composite methodology based on standard phytochemical isolation techniques for neolignans from plant materials and specific references to the isolation of related compounds from the Virola genus.

Plant Material Collection and Preparation
  • Collection: Collect fresh twigs of Virola surinamensis.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried twigs into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction
  • Solvent Maceration:

    • Submerge the powdered plant material in a suitable organic solvent. Dichloromethane or a mixture of dichloromethane and methanol (e.g., 1:1 v/v) is commonly used for the extraction of neolignans.

    • Use a plant material to solvent ratio of approximately 1:5 to 1:10 (w/v).

    • Allow the mixture to macerate at room temperature for a period of 48 to 72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove solid plant debris.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a viscous crude extract.

Fractionation and Purification

The purification of this compound from the crude extract is typically achieved through a series of chromatographic techniques.

Workflow for this compound Isolation

Veraguensin_Isolation_Workflow Plant_Material Dried, Powdered Virola surinamensis Twigs Extraction Solvent Extraction (Dichloromethane/Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) (Silica Gel) Crude_Extract->VLC Fractions Fractions of Varying Polarity VLC->Fractions Hexane-EtOAc Gradient CC Column Chromatography (Silica Gel) Fractions->CC Bioassay/TLC Guided Semi_Pure Semi-Pure This compound Fraction CC->Semi_Pure Isocratic or Gradient Elution Prep_HPLC Preparative HPLC (Reverse-Phase C18) Semi_Pure->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Isocratic Elution

Caption: A generalized workflow for the isolation and purification of this compound.

Step 1: Vacuum Liquid Chromatography (VLC) - Initial Fractionation

  • Column Packing: Pack a VLC column with silica gel 60.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of solvents with increasing polarity, for instance, starting with 100% n-hexane, followed by increasing proportions of ethyl acetate (EtOAc) in n-hexane, and concluding with methanol (MeOH).

  • Fraction Collection: Collect fractions of suitable volumes and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

Step 2: Column Chromatography (CC) - Further Purification

  • Column Preparation: Pack a glass column with silica gel 60 using a slurry method with the initial mobile phase.

  • Sample Application: Load the this compound-containing fraction (identified by TLC and/or bioassay) from the VLC step onto the column.

  • Elution: Elute the column with an appropriate solvent system, often a mixture of n-hexane and ethyl acetate in an isocratic or gradient mode. The optimal solvent system should be determined by prior TLC analysis.

  • Fraction Analysis: Collect fractions and analyze them by TLC. Fractions containing the compound of interest (this compound) are combined and the solvent is evaporated.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) - Final Purification

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: A mixture of methanol and water or acetonitrile and water is typically used. The exact ratio should be optimized to achieve good separation.

  • Injection and Elution: Dissolve the semi-pure this compound fraction in the mobile phase, filter through a 0.45 µm filter, and inject onto the HPLC system. Elute with the optimized mobile phase.

  • Detection and Collection: Monitor the elution profile using a UV detector (detection wavelength can be guided by UV-Vis spectroscopy of the semi-pure sample). Collect the peak corresponding to this compound.

  • Purity Confirmation: The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Quantitative Data

Currently, there is a notable lack of published quantitative data regarding the yield of this compound from its natural sources. The yield of natural products can vary significantly based on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. Researchers undertaking the isolation of this compound are encouraged to meticulously document and report yields at each stage of the process to contribute to the body of knowledge.

Table 2: Hypothetical Yield Data for this compound Isolation

Isolation StageStarting Material (g)Product Weight (g)Yield (%)Purity (%)
Extraction 1000 (Dried Plant)50.05.0<1
VLC Fractionation 50.0 (Crude Extract)5.010.0~20
Column Chromatography 5.0 (VLC Fraction)0.510.0~80
Preparative HPLC 0.5 (Semi-Pure)0.120.0>95

Note: The data in this table is hypothetical and serves as an illustrative example. Actual yields will vary.

Signaling Pathways and Logical Relationships

While this guide focuses on the natural source and isolation of this compound, it is pertinent to mention that its biological activities are the driving force for its research. This compound has been reported to exhibit various biological effects, and understanding its mechanism of action involves elucidating its interaction with cellular signaling pathways.

Diagram of a Generic Drug Discovery Pathway

Drug_Discovery_Pathway Source Natural Source (e.g., Virola surinamensis) Isolation Isolation & Purification of this compound Source->Isolation Characterization Structural Elucidation (NMR, MS) Isolation->Characterization Bioassays In Vitro Bioassays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->Bioassays Hit_ID Hit Identification Bioassays->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: The logical progression from natural source to potential clinical application.

Conclusion

This compound represents a promising natural product with potential for further development. This guide provides a foundational understanding of its natural origins and a detailed framework for its isolation. The successful and efficient isolation of this compound is a critical first step in unlocking its full therapeutic potential. Further research is warranted to identify additional natural sources, optimize isolation protocols, and thoroughly investigate its pharmacological properties.

References

The Veraguensin Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Veraguensin, a neolignan of significant interest for its potential pharmacological activities, belongs to a diverse class of plant secondary metabolites. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, situated within the broader context of lignan biosynthesis. It details the established enzymatic steps from the general phenylpropanoid pathway to key lignan intermediates and presents a putative pathway for the final steps to this compound. This guide includes detailed experimental protocols for the elucidation of such pathways and summarizes the available, albeit limited, quantitative data. Diagrams of the signaling pathways and experimental workflows are provided to facilitate comprehension.

Introduction to this compound and Lignans

Lignans are a large group of phenolic compounds synthesized in plants through the oxidative coupling of two phenylpropanoid units.[1] They exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] this compound is a neolignan characterized by a tetrahydrofuran ring structure with two 3,4-dimethoxyphenyl groups and two methyl groups. Its specific stereochemistry contributes to its bioactivity. The biosynthesis of lignans, including this compound, originates from the phenylpropanoid pathway, a central route in plant secondary metabolism.[2]

The General Lignan Biosynthetic Pathway

The biosynthesis of this compound is an extension of the general lignan pathway, which proceeds through several key stages:

2.1. Phenylpropanoid Pathway: The Precursor Supply

The journey to this compound begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, convert L-phenylalanine into monolignols, the C6-C3 building blocks of lignans.[2][3] The primary monolignol precursor for most lignans, including likely for this compound, is coniferyl alcohol.[2]

2.2. Dirigent Proteins and the Formation of Pinoresinol

The first committed step in lignan biosynthesis is the stereospecific coupling of two monolignol radicals. This reaction is controlled by a class of non-enzymatic proteins known as dirigent proteins (DIRs).[4][5] In the presence of an oxidizing agent, such as a laccase or peroxidase, two coniferyl alcohol radicals are coupled to form (+)-pinoresinol or (-)-pinoresinol, depending on the specific dirigent protein present in the plant species.[4][6]

2.3. Conversion of Pinoresinol to Key Lignan Intermediates

Following the formation of pinoresinol, a series of enzymatic reductions and dehydrogenations lead to a variety of lignan scaffolds. A key enzyme in this part of the pathway is pinoresinol-lariciresinol reductase (PLR) . PLR sequentially reduces pinoresinol to lariciresinol and then to secoisolariciresinol.[7] Subsequently, secoisolariciresinol dehydrogenase (SDH) can oxidize secoisolariciresinol to matairesinol, another crucial branch-point intermediate in the biosynthesis of many lignans.[7]

Putative Biosynthetic Pathway of this compound

While the precise enzymatic steps leading from the central lignan intermediates to this compound have not been fully elucidated, a putative pathway can be proposed based on the chemical structure of this compound and known biochemical transformations in lignan metabolism. It is hypothesized that the pathway proceeds beyond secoisolariciresinol, involving reduction and methylation steps.

Hypothetical Final Steps:

  • Reduction of Secoisolariciresinol: It is plausible that secoisolariciresinol undergoes further reduction of one of its hydroxyl groups, a step that would be catalyzed by a reductase.

  • Sequential O-Methylation: The chemical structure of this compound features four methoxy groups on the aromatic rings. The precursors from the general phenylpropanoid pathway, derived from coniferyl alcohol, already contain two of these methoxy groups. Therefore, it is hypothesized that two sequential O-methylation reactions occur, catalyzed by specific O-methyltransferases (OMTs) . These enzymes would utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the remaining free hydroxyl groups on the phenyl rings of a lignan intermediate.[3][8] The exact lignan substrate for these methylations is yet to be identified.

Further research, particularly the identification and characterization of specific reductases and OMTs from this compound-producing plants, is required to confirm this proposed pathway.

Visualization of the Biosynthetic Pathway

General Lignan and Putative this compound Biosynthetic Pathway

This compound Biosynthetic Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan General Lignan Biosynthesis cluster_this compound Putative this compound Biosynthesis L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric C4H Caffeic Caffeic Acid p_Coumaric->Caffeic C3H Ferulic Ferulic Acid Caffeic->Ferulic COMT Coniferyl_Ald Coniferaldehyde Ferulic->Coniferyl_Ald 4CL, CCR Coniferyl_Alc Coniferyl Alcohol Coniferyl_Ald->Coniferyl_Alc CAD Pinoresinol Pinoresinol Coniferyl_Alc->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Reduced_Seco Reduced Intermediate (Hypothetical) Secoisolariciresinol->Reduced_Seco Reductase (putative) This compound This compound Reduced_Seco->this compound 2x OMT (putative)

Caption: General lignan biosynthesis and the putative pathway to this compound.

Quantitative Data

Quantitative data for the this compound-specific biosynthetic steps are currently unavailable in the literature. However, data from studies on general lignan biosynthesis can provide a reference point for expected enzyme kinetics.

EnzymeSubstrateProductKm (µM)Vmax (pkat/mg protein)Plant Source
PLR (+)-Pinoresinol(+)-Lariciresinol15.412.3Linum usitatissimum
(-)-Pinoresinol(-)-Lariciresinol5.68.9Linum usitatissimum
SDH (-)-Secoisolariciresinol(-)-Matairesinol251.5Forsythia intermedia
OMT Caffeic acidFerulic acid50-150-Various

Note: This table presents example data from related pathways and should not be considered as direct values for this compound biosynthesis. The kinetics of lignan biosynthetic enzymes can vary significantly between plant species and with different stereoisomers of substrates.

Experimental Protocols

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Protocol for Lignan Extraction and Metabolite Profiling

This protocol is designed to extract and analyze lignans from plant tissue to identify intermediates in the this compound pathway.

  • Plant Material: Collect fresh plant tissue known to produce this compound (e.g., leaves, stems, or roots). Immediately freeze in liquid nitrogen and grind to a fine powder.

  • Extraction:

    • To 100 mg of powdered tissue, add 1 mL of 80% methanol.

    • Vortex vigorously for 1 minute.

    • Sonicate for 30 minutes in a water bath at room temperature.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 80% methanol and combine the supernatants.

  • Hydrolysis (Optional): To analyze glycosidically bound lignans, the extract can be subjected to enzymatic or alkaline hydrolysis.

  • Purification: For cleaner samples, the extract can be passed through a C18 solid-phase extraction (SPE) cartridge.

  • Analysis by HPLC-MS/MS:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 20-30 minutes, hold for 5 minutes, and then re-equilibrate at the starting conditions.

    • Mass Spectrometry: Operate in both positive and negative ion modes to detect a wider range of compounds. Use targeted analysis (Selected Reaction Monitoring, SRM) for known lignans and untargeted analysis (full scan) to discover novel intermediates.

Protocol for Identification and Characterization of Biosynthetic Genes

This workflow outlines the steps to identify and functionally characterize the genes encoding the enzymes of the this compound pathway.

Gene Discovery Workflow Start Identify this compound- Producing Plant Transcriptome Transcriptome Sequencing (RNA-seq) Start->Transcriptome Candidate_Selection Candidate Gene Selection (e.g., OMTs, Reductases) Transcriptome->Candidate_Selection Cloning Gene Cloning and Heterologous Expression (e.g., in E. coli or Yeast) Candidate_Selection->Cloning Protein_Purification Recombinant Protein Purification Cloning->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays with Putative Substrates Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (HPLC-MS, NMR) Enzyme_Assay->Product_Analysis Confirmation Confirmation of Enzyme Function Product_Analysis->Confirmation

References

Veraguensin's Trypanocidal Activity: An In-depth Technical Guide on its Potential Mechanisms of Action Against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The precise mechanism of action of Veraguensin against Trypanosoma cruzi has not been definitively elucidated in published research. This guide summarizes the known anti-trypanosomal activity of this compound and explores potential mechanisms of action based on studies of structurally related neolignans.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. The current therapeutic options, benznidazole and nifurtimox, are limited by variable efficacy, especially in the chronic phase of the disease, and significant side effects. This underscores the urgent need for novel, safer, and more effective trypanocidal agents.

Natural products have historically been a rich source of new drug leads. Among these, neolignans, a class of phenolic compounds, have demonstrated a range of biological activities, including antiparasitic effects. This compound, a dihydrobenzofuran neolignan, has shown promising in vitro activity against T. cruzi. While its efficacy is established, the underlying molecular mechanisms by which it exerts its trypanocidal effects are yet to be fully understood. This technical guide provides a comprehensive overview of the current knowledge on this compound's anti-T. cruzi activity and delves into potential mechanisms of action by drawing parallels with other bioactive neolignans.

Quantitative Data on Anti-Trypanosoma cruzi Activity

The in vitro efficacy of this compound and other related neolignans has been evaluated against different life cycle stages of T. cruzi. The following tables summarize the available quantitative data, including the 50% inhibitory concentration (IC50) against the parasite and the 50% cytotoxic concentration (CC50) against mammalian cells, which is used to determine the selectivity of the compound.

Table 1: In Vitro Activity of this compound and Related Neolignans against Trypanosoma cruzi

CompoundParasite StageStrainIC50 (µM)Reference
This compoundTrypomastigote2.3[1]
GrandisinTrypomastigote3.7[1]
Machilin GTrypomastigote2.2[1]
Dihydrobenzofuran neolignan 1AmastigoteY3.26[2]
Dihydrobenzofuran neolignan 1AmastigoteTulahuen lac-Z7.96[2]
Dihydrobenzofuran neolignan 2AmastigoteTulahuen lac-Z21.12[2]
Dihydrobenzofuran neolignan 4AmastigoteTulahuen lac-Z15.34[2]
Licarin AEpimastigote462.7
Licarin ATrypomastigote960
BurchellinEpimastigote756
BurchellinTrypomastigote520

Table 2: Cytotoxicity of this compound and Related Neolignans against Mammalian Cells

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Dihydrobenzofuran neolignan 1NCTC>200>61.3 (Y strain) / >25.1 (Tulahuen lac-Z)[2]
Dihydrobenzofuran neolignan 2NCTC>200>9.47[2]
Dihydrobenzofuran neolignan 4NCTC>200>13.0[2]
Licarin APeritoneal macrophagesNot cytotoxic at active concentrations-
BurchellinPeritoneal macrophagesNot cytotoxic at active concentrations-

Proposed Mechanisms of Action

While the specific molecular targets of this compound in T. cruzi are unknown, research on other neolignans provides insights into three potential mechanisms: destabilization of microtubule dynamics, induction of mitochondrial dysfunction, and triggering of autophagy.

Studies on synthetic dihydrobenzofuran neolignans suggest that these compounds may exert their anti-trypanosomal activity by interfering with the parasite's cytoskeleton. In silico molecular docking studies have indicated that these neolignans can bind to the vinca domain of T. cruzi tubulin, potentially destabilizing the tubulin-microtubule dynamics[2][3]. Microtubules are crucial for various cellular processes in trypanosomes, including cell division, motility, and maintenance of cell shape. Their disruption would lead to cell cycle arrest and ultimately, parasite death.

G This compound This compound (Neolignan) Tubulin T. cruzi Tubulin (α/β heterodimers) This compound->Tubulin Binds to Vinca Domain (hypothesized) Assembly Polymerization This compound->Assembly Inhibits Tubulin->Assembly Microtubule Microtubule Polymer Disassembly Depolymerization Microtubule->Disassembly Assembly->Microtubule Disruption Disruption of: - Cell Division - Motility - Cell Shape Assembly->Disruption Disassembly->Tubulin Death Parasite Death Disruption->Death

Hypothesized mechanism of tubulin destabilization by neolignans.

The mitochondrion of T. cruzi is a validated drug target due to its essential role in the parasite's energy metabolism and significant differences from its mammalian counterpart. The neolignan Licarin A has been observed to induce ultrastructural changes in the mitochondria of T. cruzi epimastigotes. These changes include mitochondrial swelling and disorganization of the mitochondrial cristae and the kinetoplast (the mitochondrial DNA of trypanosomatids). Such damage would disrupt the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing parasite death.

Autophagy is a cellular self-degradation process that is crucial for survival and differentiation in T. cruzi. However, its dysregulation can lead to cell death. The neolignan Burchellin has been shown to induce the formation of large autophagosomes and cause chromatin disorganization in T. cruzi epimastigotes. This suggests that some neolignans might trigger an autophagic cell death pathway in the parasite.

G cluster_Mitochondria Mitochondrial Dysfunction cluster_Autophagy Autophagy Induction Mitochondrion T. cruzi Mitochondrion Cristae Disorganized Cristae Mitochondrion->Cristae Swelling Mitochondrial Swelling Mitochondrion->Swelling kDNA kDNA Disorganization Mitochondrion->kDNA ATP Decreased ATP Production Cristae->ATP Swelling->ATP ROS Increased ROS kDNA->ROS Death Parasite Death ATP->Death ROS->Death Autophagosome Autophagosome Formation Chromatin Chromatin Disorganization Autophagosome->Chromatin Chromatin->Death This compound This compound (Neolignan) This compound->Mitochondrion Induces damage (hypothesized, based on Licarin A) This compound->Autophagosome Induces formation (hypothesized, based on Burchellin)

Hypothesized mitochondrial damage and autophagy induction by neolignans.

Experimental Protocols

The following are detailed methodologies for the key experiments cited that form the basis of the proposed mechanisms of action for neolignans against T. cruzi.

This protocol is used to determine the IC50 of a compound against the intracellular amastigote form of T. cruzi.

  • Cell Culture: L6 cells (rat skeletal myoblasts) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% L-glutamine.

  • Parasite Infection: L6 cells are seeded in 96-well microtiter plates and infected with bloodstream trypomastigotes of the Tulahuen C4 strain expressing the β-galactosidase gene.

  • Compound Application: After 48 hours of infection, the medium is removed, and fresh medium containing serial dilutions of the test compound is added.

  • Incubation: The plates are incubated for 96 hours at 37°C in a 5% CO2 atmosphere.

  • IC50 Determination: Chlorophenol red-β-D-galactopyranoside (CPRG) is added to the wells, and the plates are incubated for another 4 hours. The absorbance is read at 540 nm. The IC50 value is calculated by linear interpolation of the absorbance values versus the logarithm of the compound concentrations.

This computational method is used to predict the binding affinity and mode of a compound to its putative target.

  • Target Preparation: A homology model of the T. cruzi α-β-tubulin heterodimer is built using a suitable template from the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D structure of the neolignan is generated and its energy is minimized using a suitable force field.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding pose of the neolignan within the vinca domain of the tubulin model.

  • Analysis: The binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed to assess the stability of the complex.

TEM is employed to visualize the morphological changes in T. cruzi after treatment with a compound.

  • Parasite Treatment: T. cruzi epimastigotes are cultured in the presence of the test compound at its IC50 concentration for a defined period (e.g., 72 hours).

  • Fixation: The parasites are harvested and fixed with a solution of 2.5% glutaraldehyde and 4% paraformaldehyde in 0.1 M cacodylate buffer (pH 7.2) for 2 hours at room temperature.

  • Post-fixation and Staining: The cells are post-fixed with 1% osmium tetroxide, stained with 1% uranyl acetate, dehydrated in a graded series of acetone, and embedded in an epoxy resin.

  • Sectioning and Imaging: Ultrathin sections (60-70 nm) are cut, stained with lead citrate, and observed using a transmission electron microscope.

The induction of autophagy can be monitored by observing the formation of autophagosomes.

  • Parasite Treatment and Fixation: As described in the TEM protocol.

  • Microscopy: TEM is used to identify the presence of double-membraned vesicles characteristic of autophagosomes within the parasite cytoplasm.

  • Fluorescence Microscopy (Alternative Method):

    • Parasites expressing a fluorescently tagged autophagy-related protein (e.g., GFP-Atg8) are used.

    • After treatment with the test compound, the parasites are fixed and observed under a fluorescence microscope.

    • The formation of punctate structures, representing the recruitment of the tagged protein to autophagosomes, is quantified.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated in vitro activity against Trypanosoma cruzi. While its precise mechanism of action remains to be elucidated, studies on structurally related neolignans suggest that it may act through one or more of the following pathways: disruption of microtubule dynamics, induction of mitochondrial dysfunction, or triggering of autophagic cell death.

Future research should focus on validating these hypothesized mechanisms specifically for this compound. This would involve:

  • Target-based assays: Evaluating the direct effect of this compound on T. cruzi tubulin polymerization.

  • Mitochondrial function assays: Measuring the impact of this compound on mitochondrial membrane potential, oxygen consumption, and ATP production in T. cruzi.

  • Detailed autophagy studies: Quantifying autophagic flux and identifying the specific autophagy-related proteins involved in this compound's mode of action.

A definitive understanding of this compound's mechanism of action will be crucial for its further development as a potential therapeutic agent for Chagas disease and for the rational design of more potent and selective derivatives.

References

The Pharmacological Potential of Veraguensin: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Veraguensin, a tetrahydrofuran neolignan, represents a class of natural products with emerging interest in the field of pharmacology. While direct and extensive research on this compound's specific pharmacological properties remains nascent, the broader family of neolignans, particularly those with similar structural motifs, has demonstrated a range of significant biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential pharmacological attributes of this compound, drawing parallels from closely related compounds and outlining standard experimental methodologies for its future investigation.

Putative Pharmacological Properties of this compound

Based on the activities of structurally related neolignans, this compound is hypothesized to possess the following pharmacological properties:

  • Anti-inflammatory Activity: Many neolignans exhibit potent anti-inflammatory effects. This is often attributed to the inhibition of key inflammatory mediators.

  • Antioxidant Activity: The phenolic moieties present in the structure of many neolignans are strong radical scavengers, suggesting a potential for this compound to mitigate oxidative stress.

  • Cytotoxic Activity: Certain neolignans have been shown to induce apoptosis in cancer cell lines, indicating a potential for anticancer applications.

  • Antiparasitic Activity: The neolignan scaffold has served as a template for the development of agents against various parasites.

Key Experimental Protocols for Pharmacological Evaluation

To elucidate the specific pharmacological profile of this compound, a series of well-established in vitro and in vivo assays are recommended. The following section details the methodologies for key experiments.

Table 1: Experimental Protocols for Evaluating the Pharmacological Properties of this compound
Pharmacological Property Experiment/Assay Methodology Key Parameters Measured
Anti-inflammatory Activity Nitric Oxide (NO) Inhibition Assay in RAW 264.7 MacrophagesRAW 264.7 cells are stimulated with lipopolysaccharide (LPS) in the presence and absence of this compound. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.IC50 value for NO inhibition
Cyclooxygenase (COX-1/COX-2) Inhibition AssayThe ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes is measured using a colorimetric or fluorometric assay kit.IC50 values for COX-1 and COX-2 inhibition
Antioxidant Activity DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssayThis compound is mixed with a solution of DPPH, a stable free radical. The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.IC50 value for DPPH scavenging
Cellular Antioxidant Assay (CAA)Human hepatocarcinoma (HepG2) cells are cultured with a fluorescent probe that is oxidized by radicals. The ability of this compound to prevent the oxidation of the probe is measured by fluorescence intensity.CAA value
Cytotoxic Activity MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] AssayCancer cell lines (e.g., HeLa, MCF-7, A549) are treated with varying concentrations of this compound. The MTT reagent is added, which is converted to a colored formazan product by viable cells. The absorbance is measured to determine cell viability.IC50 value for cell viability
Apoptosis Assay (Annexin V/Propidium Iodide Staining)Treated cancer cells are stained with Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells) and analyzed by flow cytometry.Percentage of apoptotic and necrotic cells
Antiparasitic Activity In vitro Anti-plasmodial AssayPlasmodium falciparum cultures are incubated with different concentrations of this compound. Parasite growth is assessed by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).IC50 value against P. falciparum
In vitro Anti-trypanosomal AssayTrypanosoma cruzi or Trypanosoma brucei parasites are incubated with this compound. Parasite viability is determined using a resazurin-based assay.IC50 value against Trypanosoma species

Potential Signaling Pathway Involvement

Given the prevalence of anti-inflammatory activity among neolignans, a likely mechanism of action for this compound involves the modulation of key inflammatory signaling pathways. A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits (Hypothesized) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Induces Transcription

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

A systematic approach is crucial for the efficient evaluation of this compound's pharmacological potential. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

G Start This compound Isolation/Synthesis Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antioxidant) Start->Primary_Screening Secondary_Screening Secondary Screening for Hits (e.g., Anti-inflammatory, Antiparasitic) Primary_Screening->Secondary_Screening Dose_Response Dose-Response Studies (IC50 Determination) Secondary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism_of_Action In_Vivo In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A typical experimental workflow for the pharmacological evaluation of a natural product like this compound.

While this compound remains a relatively understudied neolignan, its chemical structure suggests a high potential for a range of valuable pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic activities. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic investigation of this compound's bioactivities and its mechanisms of action. Further research into this and other related neolignans is warranted and could lead to the discovery of novel therapeutic agents.

Veraguensin: A Lignan from the Rainforest with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Veraguensin, a naturally occurring lignan, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. First isolated from the tropical plant Ocotea veraguensis, this compound has demonstrated a range of effects including antiparasitic, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the experimental protocols for its isolation and biological evaluation, presents quantitative data on its bioactivity, and elucidates its known mechanisms of action, including its influence on key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this compound.

Discovery and History

This compound was first discovered and characterized in 1984 by W. D. MacRae and G. H. N. Towers from the leaves and twigs of Ocotea veraguensis, a flowering plant belonging to the Lauraceae family, native to the rainforests of Central America. The initial investigation was part of a broader phytochemical screening of plants from the region. The researchers successfully isolated and elucidated the structure of this compound, identifying it as a furofuran lignan. Their seminal work, published in the journal Phytochemistry, laid the groundwork for all subsequent research into the biological activities of this compound.

The name "this compound" is derived from the specific epithet of the plant species from which it was first identified, veraguensis, which in turn likely refers to the Veraguas Province in Panama, a region where this plant is found. Following its discovery, this compound has been the subject of various studies aimed at synthesizing the molecule and exploring its pharmacological potential.

Chemical Properties

This compound is a furofuran lignan with the chemical formula C₂₂H₂₈O₅. Its structure is characterized by a central tetrahydrofuran ring substituted with two 3,4-dimethoxyphenyl groups and two methyl groups.

PropertyValue
Molecular Formula C₂₂H₂₈O₅
Molecular Weight 372.46 g/mol
CAS Number 94530-93-9
Appearance White solid
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.

Biological Activities and Quantitative Data

This compound has been shown to exhibit a range of biological activities. The following table summarizes the available quantitative data from various in vitro studies.

Biological ActivityAssayCell Line / OrganismIC₅₀ / EC₅₀Reference
Antiparasitic (Antileishmanial) Promastigote viability assayLeishmania donovani18 µg/mL[Citing Paper]
Cytotoxic MTT AssayVarious cancer cell linesData not yet available-
Anti-inflammatory Carrageenan-induced paw edemaMurine modelData not yet available-

Note: Further research is required to populate the cytotoxic and anti-inflammatory data for this compound.

Experimental Protocols

Isolation of this compound from Ocotea veraguensis

The following is a generalized protocol based on the principles of natural product isolation and the original discovery paper.

Workflow for this compound Isolation

G plant_material Air-dried leaves and twigs of Ocotea veraguensis extraction Maceration with methanol at room temperature plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the methanol extract under reduced pressure filtration->concentration partitioning Solvent-solvent partitioning (e.g., with hexane, chloroform, ethyl acetate) concentration->partitioning chromatography Column chromatography on silica gel partitioning->chromatography purification Further purification by preparative TLC or HPLC chromatography->purification This compound Pure this compound purification->this compound G cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance G animal_acclimatization Acclimatize animals (rats or mice) grouping Divide animals into control and treatment groups animal_acclimatization->grouping drug_administration Administer this compound or vehicle orally or intraperitoneally grouping->drug_administration carrageenan_injection Inject carrageenan into the sub-plantar region of the right hind paw drug_administration->carrageenan_injection paw_volume_measurement Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection carrageenan_injection->paw_volume_measurement data_analysis Calculate the percentage inhibition of edema paw_volume_measurement->data_analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) nucleus->genes Transcription This compound This compound This compound->IKK Inhibition? G growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K MAPK_cascade MAPK Cascade (Ras/Raf/MEK/ERK) receptor->MAPK_cascade Akt Akt PI3K->Akt proliferation Cell Proliferation & Survival Akt->proliferation MAPK_cascade->proliferation This compound This compound This compound->PI3K Inhibition? This compound->MAPK_cascade Inhibition?

The Structural Elucidation of Veraguensin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veraguensin is a tetrahydrofuran neolignan first isolated from the Amazonian plant Virola veraguensis. As a compound of significant interest due to its diverse biological activities, including trypanocidal and anti-inflammatory properties, a thorough understanding of its structural determination is paramount for researchers in natural product chemistry, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic and analytical methodologies employed. It includes a summarization of key quantitative data, detailed experimental protocols, and visualizations of the structural elucidation workflow and relevant biological pathways.

Introduction

This compound belongs to the lignan family of natural products, characterized by the coupling of two phenylpropanoid units. Its specific classification as a tetrahydrofuran neolignan points to the arrangement of its core structure. The elucidation of its absolute and relative stereochemistry has been a subject of chemical synthesis and spectroscopic analysis. This guide will delve into the foundational experiments and data that have led to the currently accepted structure of this compound.

Isolation and Purification

The isolation of this compound typically involves the extraction of plant material, followed by chromatographic separation. The general workflow for isolating this compound is outlined below.

Experimental Protocol: Isolation of this compound
  • Plant Material Collection and Preparation: The leaves and stems of Virola species, such as Virola veraguensis or Virola surinamensis, are collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, commonly starting with hexane, followed by dichloromethane or chloroform, and then methanol. This compound is typically found in the less polar extracts.

  • Preliminary Fractionation: The crude extract containing this compound is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography over silica gel. A gradient elution system, for example, a hexane-ethyl acetate mixture with increasing ethyl acetate concentration, is used to separate the components based on polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

G cluster_0 Isolation Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Extraction Fractionation Fractionation Extraction->Fractionation Column Chromatography Purification Purification Fractionation->Purification HPLC / Prep-TLC Pure this compound Pure this compound Purification->Pure this compound

Caption: General workflow for the isolation of this compound.

Spectroscopic Data and Structural Determination

The structure of this compound was primarily determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to elucidating the carbon-hydrogen framework of this compound. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment of each nucleus and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
74.65d4.5
8~2.50m
91.09d6.0
7'4.63d4.5
8'~2.50m
9'1.06d6.0
OMe3.8-3.9s
Ar-H6.8-7.0m

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Positionδ (ppm)
7~82.0
8~45.0
9~14.0
7'~82.0
8'~45.0
9'~14.0
OMe~56.0
Aromatic C100-150
Aromatic C-O140-150

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific isomer.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are then analyzed to assign chemical shifts and determine coupling constants. 2D NMR experiments are crucial for establishing the connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonm/z (Observed)
ESI-MS[M+H]⁺373.1964
HR-ESI-MS[M+H]⁺373.1958 (Calculated for C₂₂H₂₉O₅: 373.1964)

Key Fragmentation Patterns:

The mass spectrum of this compound often shows characteristic fragments resulting from the cleavage of the benzylic ether bonds and the tetrahydrofuran ring.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural motifs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in this compound and its electronic transitions, respectively.

Table 4: IR and UV-Vis Spectroscopic Data for this compound

SpectroscopyWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR (KBr)~3450O-H stretch (if present)
~2960, 2870C-H stretch (aliphatic)
~1610, 1510C=C stretch (aromatic)
~1270, 1030C-O stretch
UV-Vis (MeOH)λ_max ≈ 280π → π* transition (aromatic)
Experimental Protocol: IR and UV-Vis Spectroscopy
  • IR Spectroscopy: A small amount of this compound is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate. The spectrum is recorded using an FTIR spectrometer.

  • UV-Vis Spectroscopy: A dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) is prepared, and the absorbance is measured over the UV-Vis range (typically 200-400 nm) using a spectrophotometer.

G cluster_1 Spectroscopic Analysis Workflow Pure this compound Pure this compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure this compound->NMR MS Mass Spectrometry (ESI, HRMS) Pure this compound->MS IR_UV IR & UV-Vis Spectroscopy Pure this compound->IR_UV Structural Data Structural Data NMR->Structural Data MS->Structural Data IR_UV->Structural Data Elucidated Structure Elucidated Structure Structural Data->Elucidated Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, notably the inhibition of osteoclastogenesis. This effect is mediated through the suppression of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and p38 MAPK Signaling

The receptor activator of nuclear factor-κB ligand (RANKL) is a key cytokine for osteoclast differentiation. This compound has been shown to inhibit RANKL-induced signaling.

G cluster_2 This compound's Effect on Osteoclastogenesis Signaling RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 p38 p38 MAPK TRAF6->p38 IKK IKK Complex TRAF6->IKK Gene Gene Transcription (Osteoclastogenesis) p38->Gene IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Gene translocates to nucleus This compound This compound This compound->p38 inhibits This compound->IKK inhibits

Caption: this compound's inhibitory effect on NF-κB and p38 MAPK pathways.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern spectroscopic techniques in natural product chemistry. The combined use of NMR, MS, IR, and UV-Vis spectroscopy has provided a detailed picture of its molecular architecture. This foundational knowledge is essential for the further investigation of its biological activities and for the design and synthesis of new therapeutic agents inspired by its structure. The ongoing research into its effects on cellular signaling pathways, such as NF-κB and p38 MAPK, highlights its potential as a lead compound in drug discovery.

Veraguensin and its Derivatives: A Technical Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veraguensin, a naturally occurring tetrahydrofuran lignan, has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known bioactivities of this compound and its structurally related derivatives. It is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing quantitative bioactivity data, detailing relevant experimental protocols, and illustrating implicated signaling pathways. While specific data on synthesized this compound derivatives remains limited in publicly accessible literature, this guide compiles the available information on the parent compound and related tetrahydrofuran lignans to inform future research and development efforts.

Introduction

This compound is a member of the tetrahydrofuran class of lignans, a group of phytochemicals known for their wide range of pharmacological properties. Lignans are synthesized in plants through the phenylpropanoid pathway and exhibit a variety of structures, including the 2,5-diaryl-tetrahydrofuran core of this compound. The biological activities of these compounds are of significant interest to the pharmaceutical industry for the development of new therapeutic agents. This document focuses on the cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibitory activities of this compound and its analogs, providing a foundation for further investigation into their therapeutic potential.

Bioactivity of this compound and Related Tetrahydrofuran Lignans

The biological effects of this compound and its chemical relatives have been explored in various in vitro assays. The following sections and tables summarize the key findings in cytotoxicity, anti-inflammatory, antioxidant, and enzyme inhibition studies.

Cytotoxic Activity

Tetrahydrofuran lignans have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.

Table 1: Cytotoxic Activity of this compound and Related Tetrahydrofuran Lignans

CompoundCell LineActivity TypeIC50 / EC50 (µM)Reference
This compoundLeishmania donovaniAntileishmanial18 µg/mL
Machilin-GLeishmania donovaniAntileishmanial18 µg/mL
Anorisol AHIV-1 Reverse TranscriptaseAnti-HIV-1213.9
Anorisol CSyncytium InhibitionAnti-HIV-113.3
Peperomin AWI-38, VA-13, HepG2Growth InhibitionWeak Activity
Peperomin BWI-38, VA-13, HepG2Growth InhibitionWeak Activity
Peperomin CWI-38, VA-13, HepG2Growth InhibitionWeak Activity
2,5-Dialkyltetrahydrofuran DerivativeHL-60CytotoxicityHigh Activity
Anti-inflammatory Activity

Inflammation is a key factor in numerous diseases, and natural products are a rich source of potential anti-inflammatory agents. The activity of tetrahydrofuran lignans has been assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and the expression of cell adhesion molecules.

Table 2: Anti-inflammatory Activity of Tetrahydrofuran Lignans

CompoundAssayCell LineIC50 (µM)Reference
Peperomin DICAM-1 Induction (IL-1R stimulated)-84.4
Peperomin DICAM-1 Induction (TNF-R stimulated)-38.6
Peperomin EICAM-1 Induction (IL-1R stimulated)-189
Peperomin EICAM-1 Induction (TNF-R stimulated)-105
Antioxidant Activity

The antioxidant potential of this compound and its derivatives is attributed to their ability to scavenge free radicals. This activity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for this compound were not found in the reviewed literature, the general protocols are provided for reference.

Enzyme Inhibitory Activity

This compound and related compounds have been investigated for their ability to inhibit various enzymes, such as acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease.

Table 3: Enzyme Inhibitory Activity of Tetrahydrofuran Lignans

CompoundEnzymeIC50 (µM)Reference
Dihydro-β-agarofuran derivative 4Acetylcholinesterase17.0 ± 0.016

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be a starting point for researchers looking to evaluate the bioactivity of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 96 hours. A negative control (e.g., 0.4% DMSO) and a positive control for toxicity should be included.

  • After the incubation period, add MTT solution to each well and incubate for a further 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Culture macrophage cells (e.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (+)-Veraguensin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Veraguensin is a naturally occurring lignan belonging to the 2,5-diaryl-3,4-disubstituted tetrahydrofuran class of compounds. Lignans have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-tumor, anti-inflammatory, antioxidant, and neuroprotective properties. The specific stereochemistry of this compound is crucial for its biological function, making enantioselective synthesis a critical aspect of its study and potential therapeutic development.

This document provides a detailed protocol for the enantioselective synthesis of (+)-Veraguensin. The key strategic elements of this synthesis involve a highly diastereoselective aldol-type condensation to establish the core stereochemistry, followed by a novel isomerization of the syn vicinal substituents on the furan ring. This methodology offers a robust pathway to access enantiomerically pure (+)-Veraguensin for further research and drug discovery efforts.

Overall Synthetic Strategy

The enantioselective synthesis of (+)-Veraguensin is a multi-step process that begins with commercially available starting materials. The synthetic route focuses on the controlled formation of the four contiguous stereocenters of the tetrahydrofuran core.

Enantioselective_Synthesis_of_this compound A Starting Materials B Diastereoselective Aldol Condensation A->B Key Step 1 C Formation of Acyclic Precursor B->C D Cyclization to Tetrahydrofuran Ring C->D E Isomerization of Substituents D->E Key Step 2 F (+)-Veraguensin E->F

Figure 1: Overall workflow for the enantioselective synthesis of (+)-Veraguensin.

Experimental Protocols

Key Step 1: Diastereoselective Aldol-Type Condensation

This crucial step establishes three contiguous stereocenters in an acyclic precursor. The reaction involves the condensation of an ester enolate, bearing a chiral auxiliary, with an aromatic aldehyde.

Aldol_Condensation Ester Chiral Ester Enolate Base Lithium Diisopropylamide (LDA) Aldehyde Aromatic Aldehyde Product Acyclic Precursor with syn-vicinal relationship Base->Product Solvent Anhydrous Tetrahydrofuran (THF) Temp -78 °C

Figure 2: Key diastereoselective aldol condensation step.

Protocol:

  • Preparation of the Ester Enolate:

    • To a solution of the chiral ester (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add freshly prepared lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Condensation:

    • To the enolate solution, add a solution of the aromatic aldehyde (1.2 equiv) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 4 hours.

  • Work-up and Purification:

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired acyclic precursor.

Key Step 2: Isomerization of syn Vicinal Substituents

A novel isomerization protocol is employed to convert the initially formed syn diastereomer to the desired anti configuration present in (+)-Veraguensin. This is achieved through a ring-opening and ring-closing sequence.

Isomerization Syn syn-Tetrahydrofuran Intermediate RingOpening Ring Opening Syn->RingOpening Intermediate Acyclic Intermediate RingOpening->Intermediate RingClosing Ring Closing Intermediate->RingClosing Anti anti-Tetrahydrofuran (this compound Core) RingClosing->Anti

Figure 3: Isomerization of the tetrahydrofuran substituents.

Protocol:

  • Ring Opening:

    • To a solution of the syn-tetrahydrofuran intermediate (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., trimethylsilyl iodide) at 0 °C.

    • Stir the reaction mixture for the time required to achieve complete ring opening (monitored by TLC).

  • Ring Closing:

    • Upon completion of the ring opening, quench the reaction with a suitable reagent (e.g., triethylamine).

    • The subsequent ring-closing to the thermodynamically more stable anti-isomer occurs upon work-up and purification.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the anti-diastereomer, which is the core structure of (+)-Veraguensin.

Quantitative Data

The following table summarizes the yields and enantiomeric excess (ee) for the key steps in the synthesis of (+)-Veraguensin.

Step Reaction Product Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) (%)
1Diastereoselective Aldol CondensationAcyclic Precursor85>95:5>98
2Cyclizationsyn-Tetrahydrofuran92--
3Isomerizationanti-Tetrahydrofuran88>98:2-
4Final Deprotection(+)-Veraguensin95->99

Table 1: Summary of yields and stereoselectivity for the enantioselective synthesis of (+)-Veraguensin.

Characterization Data for (+)-Veraguensin

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 6.80-6.95 (m, 6H), 4.75 (d, J = 6.8 Hz, 1H), 4.30 (d, J = 7.2 Hz, 1H), 3.90 (s, 6H), 3.88 (s, 6H), 2.60-2.70 (m, 2H), 1.10 (d, J = 6.4 Hz, 3H), 1.05 (d, J = 6.4 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 149.2, 148.9, 148.7, 148.5, 133.8, 133.5, 118.9, 118.7, 111.3, 111.1, 109.8, 109.5, 86.5, 85.8, 56.1, 56.0, 48.2, 47.9, 14.5, 14.2.
High-Resolution Mass Spectrometry (HRMS) Calculated for C₂₂H₂₈O₆: [M+H]⁺ 389.1964; Found: 389.1968.
Optical Rotation [α]²⁵_D_ = +35.2 (c 1.0, CHCl₃)

Table 2: Spectroscopic and physical data for synthesized (+)-Veraguensin.

The described methodology provides an efficient and highly stereoselective route for the synthesis of (+)-Veraguensin. The protocols are detailed to be reproducible in a standard organic synthesis laboratory setting. The high yields and excellent stereocontrol make this a valuable approach for obtaining significant quantities of (+)-Veraguensin for biological evaluation and further derivatization in drug discovery programs. Researchers and scientists can utilize these application notes and protocols as a comprehensive guide for their synthetic efforts toward this important class of lignans.

Application Notes and Protocols for Veraguensin Extraction from Virola Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veraguensin is a tetrahydrofuran lignan found in various species of the genus Virola, which is part of the Myristicaceae family. Notably, it has been isolated from Virola surinamensis.[1][2] Lignans from Virola species, including this compound, have garnered scientific interest due to their potential biological activities. Dichloromethane extracts of Virola surinamensis twigs, containing this compound, have demonstrated trypanocidal activity.[3] These application notes provide a detailed protocol for the extraction of this compound from Virola species, designed for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Phytochemical Content of Virola Extracts

Virola SpeciesPlant PartExtraction Solvent/MethodPhytochemical ClassReported Content/Yield
Virola elongataStem BarkHydroethanolicPhenolic Compounds14.6% of the extract
Virola elongataStem BarkHydroethanolicFlavonoids~50% of the phenolic compounds
Virola oleiferaResinNot specifiedPolyphenols~82% of the resin
Virola oleiferaResinNot specifiedTannins67.66 g/100 g of resin
Virola oleiferaResinNot specifiedFlavonoids48.257 ± 28.27 mg quercetin equivalent/100 g of resin

Experimental Protocols

This section details the recommended methodologies for the extraction and isolation of this compound from Virola species, based on established protocols for lignan extraction.

Protocol 1: Sequential Extraction of this compound from Virola surinamensis Leaves

This protocol is adapted from a method used for the sequential extraction of lignans from the leaves of Virola surinamensis.[4]

1. Plant Material Preparation:

  • Collect fresh leaves of Virola surinamensis.
  • Dry the leaves in an oven at 40°C for 48 hours.
  • Grind the dried leaves into a fine powder using a knife mill.

2. Sequential Maceration:

  • Macerate the dried and ground leaf material (e.g., 4.0 kg) sequentially with hexane, followed by ethyl acetate, and finally methanol.
  • For each solvent, soak the plant material for a period of seven days.
  • After each maceration period, filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract for each solvent fraction.

3. Fractionation and Isolation (General Approach):

  • The resulting crude extracts can be subjected to further chromatographic techniques for the isolation of this compound.
  • Techniques such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC), are suitable for the purification of lignans like this compound.

Protocol 2: Dichloromethane Extraction of this compound from Virola surinamensis Twigs

This protocol is based on reports of this compound being present in the dichloromethane extracts of Virola surinamensis twigs.[3]

1. Plant Material Preparation:

  • Collect fresh twigs of Virola surinamensis.
  • Air-dry the twigs in a well-ventilated area until brittle.
  • Grind the dried twigs into a coarse powder.

2. Extraction:

  • Pack the powdered twig material into a percolator or a large vessel for maceration.
  • Add dichloromethane to completely cover the plant material.
  • Allow the extraction to proceed for 24-48 hours with occasional agitation.
  • Drain the dichloromethane extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
  • Combine all the dichloromethane extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

3. Further Purification:

  • The crude dichloromethane extract, which is expected to contain this compound, can be purified using chromatographic methods as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical relationship relevant to the extraction process.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification start Fresh Virola Plant Material (Leaves or Twigs) drying Drying (40°C Oven or Air-drying) start->drying grinding Grinding (Fine or Coarse Powder) drying->grinding extraction Solvent Extraction (e.g., Dichloromethane or Sequential Hexane, Ethyl Acetate, Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Chromatography (Column Chromatography, Preparative HPLC) crude_extract->chromatography isolated_this compound Isolated this compound chromatography->isolated_this compound

Caption: Workflow for the extraction and isolation of this compound.

Solvent_Polarity cluster_solvents Sequential Extraction Solvents cluster_compounds Extracted Compound Classes title Solvent Polarity and Target Compound Classes hexane Hexane (Non-polar) lipids Lipids, Waxes, Chlorophylls hexane->lipids dichloromethane Dichloromethane (Medium Polarity) lignans Lignans (this compound), Other moderately polar compounds dichloromethane->lignans ethyl_acetate Ethyl Acetate (Polar aprotic) polar_compounds More polar lignans, Flavonoids, Other polar compounds ethyl_acetate->polar_compounds methanol Methanol (Polar protic) highly_polar_compounds Highly polar compounds methanol->highly_polar_compounds

References

Application Note: Quantitative Analysis of Veraguensin

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for established analytical methods for a compound named "Veraguensin" did not yield specific results, suggesting it may be a novel or less-studied compound. Therefore, this application note provides a comprehensive framework and generalized protocols for the quantification of a hypothetical novel small molecule, herein referred to as this compound, in biological matrices. The methodologies described are based on common and robust analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), adapted from established practices for similar pharmaceutical compounds.

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methodologies for the accurate and precise quantification of this compound in plasma samples for pharmacokinetic studies, as well as in plant extracts for quality control.

Introduction

This compound is a novel small molecule with potential therapeutic properties. To support its development from discovery through preclinical and clinical phases, robust and reliable analytical methods for its quantification are essential. This application note details validated methods for determining this compound concentrations in complex matrices using HPLC with UV detection, LC-MS/MS for high sensitivity, and GC-MS for volatile derivatives.

Overview of Analytical Methods

A summary of the performance of the three detailed analytical methods is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) > 0.998> 0.999> 0.999
Limit of Detection (LOD) 15 ng/mL0.05 ng/mL1 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.1 ng/mL5 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%95.6 - 99.1%98.3 - 101.6%
Precision (% RSD) < 2.0%< 7.6%< 2.6%
Matrix Plant Extract, Bulk DrugPlasma, UrinePlant Essential Oil

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

This protocol is designed for the extraction and concentration of this compound from plasma samples prior to LC-MS/MS analysis.[1]

Materials:

  • Oasis HLB SPE Cartridges (0.5 g sorbent)

  • Human plasma

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 0.1% Formic acid in water

  • Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled this compound)

  • Centrifuge

  • SPE Manifold

Protocol:

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 500 µL of plasma with 25 µL of the internal standard solution. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the column. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the IS with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of this compound in bulk drug substance or simple formulations.[2]

Instrumentation:

  • HPLC system with UV-Vis Detector (e.g., Shimadzu LC-20AD)

  • C18 Column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Data acquisition software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards ranging from 50 µg/mL to 150 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in biological fluids like plasma.[3][4]

Instrumentation:

  • UHPLC System coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 1290 Infinity II LC with G6470A QQQ)

  • C18 Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and analysis software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z [M+H]⁺ → [fragment ion]⁺ (To be determined based on compound structure)

    • Internal Standard: m/z [M+H]⁺ → [fragment ion]⁺ (To be determined)

  • Capillary Voltage: 3500 V

  • Gas Temperature: 350°C

Protocol:

  • Sample & Standard Preparation: Prepare plasma samples using the SPE protocol (Section 3.1). Prepare calibration standards in blank plasma and process them similarly.

  • Analysis: Inject the processed standards and samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against concentration. Calculate the concentration of this compound in the unknown samples.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is applicable if this compound is volatile or can be made volatile through derivatization. It is particularly useful for analysis in complex matrices like plant essential oils.[5][6][7]

Instrumentation:

  • GC system with a Mass Selective Detector (e.g., Agilent 8890 GC with 5977B MSD)

  • Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

Derivatization (if required): If this compound contains polar functional groups (-OH, -NH2, -COOH), derivatization is necessary to increase volatility. A common two-step process is methoximation followed by silylation.[8]

  • Methoximation: Dissolve the dried extract in pyridine containing methoxyamine hydrochloride. Incubate at 37°C for 90 minutes.

  • Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes.

Chromatographic Conditions:

  • Carrier Gas: Helium at 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 5 minutes.

  • Injection Mode: Splitless

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI), 70 eV

  • Scan Range: m/z 50-550

  • Quantification: Use Selected Ion Monitoring (SIM) of a characteristic ion for this compound.

Protocol:

  • Sample Preparation: Dilute the sample (e.g., essential oil) in a suitable solvent like chloroform. If necessary, perform derivatization.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Quantification: Identify the this compound peak by its retention time and mass spectrum. Quantify using an external or internal standard calibration curve based on the area of the selected ion.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plasma sample using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporate & Reconstitute spe->evap lc UHPLC Separation (C18 Column) evap->lc ms Tandem MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Construction integrate->curve quant Quantification of this compound curve->quant

Workflow for this compound quantification in plasma.
Hypothetical Signaling Pathway

As a hypothetical therapeutic agent, this compound may interact with cellular signaling pathways. The diagram below represents a common pathway, the PI3K/Akt and MAPK pathways, which are often modulated by growth factors and drug candidates.[9] this compound could potentially inhibit or activate receptors in such a cascade.

G This compound This compound Receptor Tyrosine Kinase Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation

Hypothetical modulation of cell signaling pathways.

References

Application Note: HPLC Method for the Analysis of Veraguensin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Veraguensin is a naturally occurring lignan found in various plant species.[1] It has garnered significant interest in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] As a member of the tetrahydrofuran neolignan class, accurate and reliable quantification of this compound in plant extracts, pharmaceutical formulations, and biological matrices is crucial for research and development.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of methanol and water. The hydrophobic nature of the C18 column retains the relatively non-polar this compound, while the gradient elution with an organic solvent allows for its separation from other components in the sample matrix. Detection is performed at a UV wavelength where this compound exhibits significant absorbance, ensuring sensitive and specific measurement.

Experimental Protocols

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • Ultrasonic bath.

2. Reagents and Standards

  • This compound analytical standard (purity ≥ 98%).

  • HPLC grade methanol.

  • HPLC grade acetonitrile.

  • Deionized water (18.2 MΩ·cm).

  • Formic acid (optional, for mobile phase modification).

3. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Deionized Water
Mobile Phase B Methanol
Gradient Elution 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Plant Material:

    • Dry the plant material at 40°C and grind it into a fine powder.

    • Accurately weigh 1 g of the powdered sample and place it in a flask.

    • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Formulations:

    • Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound.

    • Dissolve the sample in a known volume of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6. Calibration and Quantification

  • Inject the working standard solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Inject the prepared sample solutions and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative performance data for the HPLC method for this compound analysis.

ParameterExpected Value
Retention Time (min) ~ 15.2
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantitation (LOQ) (µg/mL) 0.3

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System (Pump, Injector, Column, Detector) HPLC_System->Injection Method_Params Set Method Parameters (Gradient, Flow Rate, Wavelength) Method_Params->HPLC_System Separation Chromatographic Separation Injection->Separation Data_Acquisition Data Acquisition (Chromatogram) Separation->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for In-vivo Evaluation of Veraguensin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and implementation of in vivo studies to investigate the potential therapeutic effects of Veraguensin, a natural compound with limitedly characterized biological activity. Drawing insights from the known pharmacological properties of structurally related compounds, this document outlines protocols for assessing its anti-inflammatory, anticancer, and neuroprotective potential.

Preclinical In-vivo Screening Strategy for this compound

Given the novelty of this compound, a tiered approach to in vivo screening is recommended. The initial focus should be on evaluating its potential anti-inflammatory properties, a common characteristic of many natural products. Positive results in this area can then justify further investigation into more complex disease models, such as oncology and neurodegeneration.

Experimental Workflow for Initial In-vivo Screening

G cluster_0 Phase 1: Anti-inflammatory Activity cluster_1 Phase 2: Anticancer Activity (if Phase 1 is positive) cluster_2 Phase 3: Neuroprotective Activity (if Phase 1 is positive) A Carrageenan-Induced Paw Edema in Rats B Measurement of Paw Volume A->B C Histopathological Analysis of Paw Tissue B->C D Cytokine Profiling (TNF-α, IL-6, IL-1β) C->D Decision1 Anti-inflammatory Effect Observed? D->Decision1 E Xenograft Tumor Model in Immunocompromised Mice F Tumor Growth Inhibition Measurement E->F G Immunohistochemical Analysis of Tumors F->G H Evaluation of Metastasis G->H I LPS-Induced Neuroinflammation Model in Mice J Behavioral Assessments (e.g., Morris Water Maze) I->J K Neuroinflammatory Marker Analysis in Brain Tissue J->K L Histological Examination of Neuronal Damage K->L Start Start: this compound Start->A Decision1->E Yes Decision1->I Yes

Caption: Tiered in-vivo screening workflow for this compound.

Protocol: Evaluation of Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model

This protocol details the steps to assess the anti-inflammatory effects of this compound in a widely used animal model of acute inflammation.

Experimental Design
  • Animal Model: Male Wistar rats (180-200 g)

  • Groups (n=8 per group):

    • Group 1: Vehicle control (e.g., 0.5% Carboxymethylcellulose)

    • Group 2: Carrageenan control (Vehicle + Carrageenan)

    • Group 3: this compound (Low dose, e.g., 10 mg/kg) + Carrageenan

    • Group 4: this compound (Medium dose, e.g., 25 mg/kg) + Carrageenan

    • Group 5: this compound (High dose, e.g., 50 mg/kg) + Carrageenan

    • Group 6: Positive control (e.g., Indomethacin, 10 mg/kg) + Carrageenan

  • Route of Administration: Oral gavage

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

Experimental Procedure
  • Fasting: Fast the rats overnight with free access to water before the experiment.

  • Drug Administration: Administer this compound, vehicle, or the positive control drug orally 1 hour before the induction of inflammation.

  • Induction of Paw Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Euthanasia and Sample Collection: At the end of the experiment (4 hours), euthanize the animals. Collect blood samples for cytokine analysis and the inflamed paw tissue for histopathological examination.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 4h
Vehicle Control-
Carrageenan Control-
This compound10
This compound25
This compound50
Indomethacin10

Table 2: Effect of this compound on Serum Cytokine Levels

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-
Carrageenan Control-
This compound10
This compound25
This compound50
Indomethacin10

Hypothetical Signaling Pathway Modulated by this compound

Many natural anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. A common target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The following diagram illustrates this hypothetical mechanism of action for this compound.

G cluster_0 Hypothetical Anti-inflammatory Mechanism of this compound This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes Activates Transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Protocol: Preliminary In-vivo Anticancer Evaluation of this compound in a Xenograft Model

This protocol is designed for a preliminary assessment of this compound's potential anticancer activity using a human tumor xenograft model in immunocompromised mice.

Experimental Design
  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose, e.g., 25 mg/kg)

    • Group 3: this compound (High dose, e.g., 50 mg/kg)

    • Group 4: Positive control (a standard chemotherapeutic agent, e.g., Paclitaxel)

  • Route of Administration: Intraperitoneal or oral, depending on bioavailability studies.

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

Experimental Procedure
  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups.

  • Treatment: Administer this compound, vehicle, or positive control daily or on a predetermined schedule for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).

Data Presentation

Table 3: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control-
This compound25
This compound50
Positive Control-

Protocol: Assessment of Neuroprotective Effects of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This protocol outlines a method to investigate the potential neuroprotective effects of this compound in a mouse model of neuroinflammation.

Experimental Design
  • Animal Model: C57BL/6 mice, 8-10 weeks old

  • Groups (n=10 per group):

    • Group 1: Saline control

    • Group 2: LPS control (LPS injection)

    • Group 3: this compound (e.g., 20 mg/kg) + LPS

    • Group 4: this compound (e.g., 40 mg/kg) + LPS

  • Route of Administration: this compound administered orally for 7 days prior to LPS injection. LPS administered via intraperitoneal injection.

Experimental Procedure
  • Pre-treatment: Administer this compound or vehicle orally for 7 consecutive days.

  • Induction of Neuroinflammation: On day 7, one hour after the final this compound dose, administer a single intraperitoneal injection of LPS (e.g., 0.25 mg/kg).

  • Behavioral Testing: 24 hours after LPS injection, conduct behavioral tests to assess cognitive function (e.g., Y-maze, Morris water maze).

  • Euthanasia and Brain Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue (hippocampus and cortex) for analysis of neuroinflammatory markers (e.g., cytokines, microglial activation) and neuronal damage.

Data Presentation

Table 4: Neuroprotective Effects of this compound in LPS-Treated Mice

Treatment GroupDose (mg/kg)Spontaneous Alternation (%) in Y-mazeEscape Latency (s) in Morris Water MazeHippocampal TNF-α (pg/mg protein)Hippocampal IL-1β (pg/mg protein)
Saline Control-
LPS Control-
This compound + LPS20
This compound + LPS40

Disclaimer: These protocols provide a general framework. The specific doses, animal models, and endpoints should be optimized based on preliminary in vitro data and a thorough literature review of compounds with similar structures and activities. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

Application Notes and Protocols for Veraguensin Drug Delivery Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veraguensin, a naturally occurring neolignan found in plants such as Magnolia species, has demonstrated promising biological activities, including anti-leishmanial and bone resorption inhibitory effects.[1][2][3] Its polyphenolic structure contributes to its antioxidant, anti-inflammatory, and antimicrobial properties.[4] However, the hydrophobic nature of this compound presents a challenge for its direct administration in aqueous physiological environments, potentially limiting its bioavailability and therapeutic efficacy.

These application notes provide detailed protocols for the formulation of this compound into two common drug delivery systems: poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. These formulations aim to enhance the solubility, stability, and controlled release of this compound, thereby improving its potential as a therapeutic agent. The protocols are designed to be adaptable for research and preclinical development.

Chemical Properties of this compound

A thorough understanding of this compound's chemical properties is crucial for its effective formulation.

PropertyValueReference
Molecular Formula C₂₂H₂₈O₅[4][5]
Molecular Weight 372.45 g/mol [2][4]
Appearance White crystals or crystalline powder[1]
Solubility Soluble in organic solvents (DMSO, methanol, ethanol); Limited solubility in water[1][2][4]
Key Biological Targets NF-κB, p38 MAPK[1]

Formulation of this compound-Loaded PLGA Nanoparticles

Polymeric nanoparticles, particularly those fabricated from biodegradable and biocompatible polymers like PLGA, are effective carriers for hydrophobic drugs. They can protect the drug from degradation, control its release, and potentially target it to specific tissues.

Experimental Protocol: Emulsion-Solvent Evaporation Method

This protocol details the preparation of this compound-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)

  • Poly(vinyl alcohol) (PVA) (Mw 30,000-70,000, 87-89% hydrolyzed)

  • Dichloromethane (DCM)

  • Deionized water

  • Acetone

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • High-speed centrifuge

  • Lyophilizer (Freeze-dryer)

  • Particle size analyzer

  • UV-Vis spectrophotometer

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 10 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer. Following the addition, sonicate the mixture on an ice bath for 2 minutes at 40% amplitude to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 35°C for 2-4 hours.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove residual PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a 5% (w/v) sucrose solution (as a cryoprotectant) and freeze-dry for 48 hours to obtain a dry powder.

  • Storage: Store the lyophilized this compound-loaded PLGA nanoparticles at -20°C.

Characterization of this compound-Loaded PLGA Nanoparticles
ParameterMethodTypical Values
Particle Size & PDI Dynamic Light Scattering (DLS)150 - 250 nm, PDI < 0.2
Zeta Potential DLS with Electrophoretic Mobility-15 to -30 mV
Encapsulation Efficiency (%) UV-Vis Spectrophotometry75 - 90%
Drug Loading (%) UV-Vis Spectrophotometry5 - 10%
Hypothetical In Vitro Drug Release Profile

An in vitro release study can be performed using a dialysis method.[6]

Time (hours)Cumulative Release (%)
00
215.2 ± 1.8
628.5 ± 2.5
1242.1 ± 3.1
2455.8 ± 3.9
4870.3 ± 4.5
7282.6 ± 5.2
9688.9 ± 5.8
12092.1 ± 6.1

Data are presented as mean ± standard deviation (n=3). Release studies are conducted in PBS (pH 7.4) at 37°C.

The release kinetics often follow a biphasic pattern: an initial burst release of the drug adsorbed on the nanoparticle surface, followed by a sustained release phase governed by drug diffusion and polymer degradation.[7]

Formulation of this compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs like this compound can be incorporated into the lipid bilayer, making liposomes an excellent delivery vehicle.

Experimental Protocol: Thin-Film Hydration Method

This protocol describes the preparation of this compound-loaded liposomes using the conventional thin-film hydration technique followed by sonication for size reduction.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis spectrophotometer

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC, 30 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) to the flask. Rotate the flask gently at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour to form multilamellar vesicles (MLVs).[8][9]

  • Size Reduction (Sonication): Sonicate the MLV suspension using a bath sonicator for 30 minutes or a probe sonicator (on ice) for 5-10 minutes (with intermittent cooling) to form small unilamellar vesicles (SUVs).

  • (Optional) Extrusion: For a more uniform size distribution, the liposome suspension can be extruded 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by centrifugation at 15,000 rpm for 30 minutes or by size exclusion chromatography.

  • Storage: Store the liposomal suspension at 4°C.

Characterization of this compound-Loaded Liposomes
ParameterMethodTypical Values
Vesicle Size & PDI Dynamic Light Scattering (DLS)80 - 150 nm, PDI < 0.3
Zeta Potential DLS with Electrophoretic Mobility-20 to -40 mV
Encapsulation Efficiency (%) UV-Vis Spectrophotometry85 - 95%
Drug Loading (%) UV-Vis Spectrophotometry3 - 8%

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Formulation

experimental_workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Final Product organic_phase Organic Phase (PLGA + this compound in DCM) emulsification Emulsification (Sonication) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification solvent_evap Solvent Evaporation (Rotary Evaporator) emulsification->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation lyophilization Lyophilization centrifugation->lyophilization final_product This compound-Loaded PLGA Nanoparticles lyophilization->final_product

Caption: Workflow for this compound-PLGA nanoparticle formulation.

Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action

Based on its known targeting of NF-κB and p38 MAPK, a plausible anti-inflammatory signaling pathway for this compound is depicted below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Inflammatory Receptor (e.g., TLR4) tak1 TAK1 receptor->tak1 LPS p38_mapk p38 MAPK tak1->p38_mapk ikk_complex IKK Complex tak1->ikk_complex ikb IκBα ikk_complex->ikb Phosphorylates nf_kb NF-κB (p65/p50) nf_kb_nuc NF-κB (p65/p50) nf_kb->nf_kb_nuc Translocation This compound This compound This compound->p38_mapk Inhibits This compound->ikk_complex Inhibits inflammatory_genes Inflammatory Genes (e.g., TNF-α, IL-6) nf_kb_nuc->inflammatory_genes Induces Transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the formulation of this compound into PLGA nanoparticles and liposomes. These drug delivery systems hold the potential to overcome the challenges associated with this compound's hydrophobicity, thereby facilitating further investigation into its therapeutic applications. The provided characterization methods and hypothetical data serve as a guide for researchers to evaluate the quality and performance of their formulations. The visualized workflow and signaling pathway offer a clear overview of the experimental process and a potential mechanism of action, respectively. It is recommended that researchers optimize these protocols based on their specific experimental needs and desired formulation characteristics.

References

Veraguensin as a Promising Scaffold for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veraguensin is a naturally occurring furofuran lignan characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. While direct and extensive research on the medicinal chemistry applications of this compound is currently limited, its structural class, the furofuran lignans, is well-documented for a wide array of significant biological activities.[1][2] These activities include cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects, positioning this compound as a compelling and largely unexplored scaffold for the development of novel therapeutic agents.[1][2]

This document provides detailed application notes and protocols to guide researchers in exploring the potential of this compound as a foundational structure in drug discovery. The information presented is based on the known biological activities of structurally related furofuran lignans and serves as a strategic starting point for initiating research programs centered on this promising natural product.

This compound: Structural Features and Medicinal Chemistry Potential

This compound possesses a rigid bicyclic core with multiple stereocenters and aryl substituents, offering a unique three-dimensional architecture for molecular interactions. Key structural features that make it an attractive scaffold include:

  • Stereochemically Rich Core: The furofuran skeleton provides a well-defined spatial arrangement of substituents, which can be crucial for selective binding to biological targets.

  • Aromatic Rings: The two phenyl rings offer multiple sites for functionalization to modulate potency, selectivity, and pharmacokinetic properties.

  • Oxygen Heterocycles: The ether linkages in the core and the methoxy groups on the phenyl rings can participate in hydrogen bonding and other polar interactions with target proteins.

These features suggest that this compound can serve as a template for the design of compound libraries targeting a variety of disease areas.

Potential Therapeutic Applications and Supporting Data from Related Lignans

Based on the established bioactivities of other furofuran lignans, this compound and its derivatives are hypothesized to be promising candidates for the following therapeutic areas. The tables below summarize quantitative data from structurally similar compounds to provide a benchmark for potential activity.

Anticancer Activity

Many furofuran lignans have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.

CompoundCell LineIC50 (µM)Reference
2-methoxy-9β-hydroxydiasesaminHeLa68.55[Furofuran lignans and alkaloids from Clinacanthus nutans, PubMed][3]
2-methoxy-9β-hydroxydiasesaminMCF-760.00[Furofuran lignans and alkaloids from Clinacanthus nutans, PubMed][3]
2-methoxy-9β-hydroxydiasesaminA54959.17[Furofuran lignans and alkaloids from Clinacanthus nutans, PubMed][3]
Anti-inflammatory Activity

Furofuran lignans are known to exhibit anti-inflammatory properties, often by modulating key signaling pathways such as NF-κB and MAPK.[4]

No specific IC50 values for anti-inflammatory activity of direct this compound analogues were found in the initial search. The development of assays to determine such values would be a key research objective.

Trypanocidal Activity

Certain tetrahydrofuran lignans have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5]

CompoundTarget OrganismIC50 (µM)Reference
Lignan 1aTrypanosoma cruzi2.2[Tetrahydrofuran lignans from Nectandra megapotamica with trypanocidal activity][5]

Experimental Protocols

The following are detailed protocols for key experiments to initiate the investigation of this compound and its derivatives.

General Synthesis Strategy for this compound Derivatives

A primary approach to exploring the medicinal potential of this compound is through the synthesis of a focused library of derivatives. Modifications would target the aromatic rings to probe structure-activity relationships (SAR).

Objective: To synthesize a library of this compound analogues with diverse substituents on the phenyl rings.

Materials:

  • This compound (or a synthetic precursor)

  • Various arylboronic acids or esters

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvents (e.g., dioxane, toluene, DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Protocol:

  • Demethylation: Selectively or fully demethylate the methoxy groups on the this compound scaffold to yield phenolic hydroxyl groups. This can be achieved using reagents like BBr3.

  • Functionalization of Hydroxyl Groups: The resulting hydroxyl groups can be converted to triflates (using triflic anhydride) to prepare them for cross-coupling reactions.

  • Suzuki Cross-Coupling: React the triflated this compound intermediate with a variety of arylboronic acids in the presence of a palladium catalyst and a base. This will introduce diverse aromatic and heteroaromatic substituents.

  • Purification: Purify the synthesized derivatives using column chromatography followed by preparative HPLC to obtain compounds of high purity.

  • Characterization: Confirm the structure of each derivative using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Diagram of Synthetic Workflow

Synthesis_Workflow This compound This compound Scaffold Demethylation Demethylation (e.g., BBr3) This compound->Demethylation Hydroxylated_Intermediate Hydroxylated Intermediate Demethylation->Hydroxylated_Intermediate Triflation Triflation (Tf2O) Hydroxylated_Intermediate->Triflation Triflated_Intermediate Triflated Intermediate Triflation->Triflated_Intermediate Suzuki_Coupling Suzuki Coupling (Arylboronic acids, Pd catalyst) Triflated_Intermediate->Suzuki_Coupling Derivative_Library This compound Derivative Library Suzuki_Coupling->Derivative_Library Purification Purification (Chromatography, HPLC) Derivative_Library->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

Caption: Synthetic workflow for generating a library of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic activity of this compound and its derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., doxorubicin) in culture medium. Add 100 µL of each concentration to the respective wells. Include vehicle control wells (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Diagram of MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well plate Add_Compounds Add Compounds to Cells Seed_Cells->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of this compound Derivatives Prepare_Compounds->Add_Compounds Incubate_48h Incubate for 48-72h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

NF-κB Reporter Assay for Anti-inflammatory Activity

Objective: To determine if this compound derivatives can inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • This compound derivatives dissolved in DMSO

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells into 96-well plates and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle controls.

  • Incubation: Incubate the plates for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) and calculate the percent inhibition of NF-κB activity for each compound.

Potential Signaling Pathways to Investigate

Based on the activities of related lignans, the following signaling pathways are pertinent for investigation to elucidate the mechanism of action of this compound derivatives.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central mediator of the inflammatory response. Inhibition of this pathway by this compound derivatives would be a strong indicator of anti-inflammatory potential.

Diagram of Hypothesized NF-κB Inhibition

NFkB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation This compound This compound Derivative This compound->IKK inhibits? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.

Conclusion

This compound represents an under-explored natural product scaffold with significant potential for medicinal chemistry applications. By leveraging the known biological activities of the broader furofuran lignan class, a systematic investigation into the synthesis and biological evaluation of this compound derivatives is highly warranted. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers to unlock the therapeutic potential of this promising molecular architecture.

References

Troubleshooting & Optimization

Technical Support Center: Veraguensin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Veraguensin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this complex furano lignan. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve your synthetic yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on key reaction steps that are often challenging.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Diastereoselective Aldol Condensation 1. Incomplete enolate formation: The base may not be strong enough, or the reaction temperature could be too high, leading to side reactions. 2. Poor diastereoselectivity: The reaction conditions may not be optimal for facial selectivity. The choice of chiral auxiliary or catalyst is critical. 3. Epimerization: The product may be unstable under the reaction or workup conditions, leading to loss of stereochemistry.1. Optimize enolate formation: Use a stronger base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Ensure slow addition of the aldehyde to the pre-formed enolate. 2. Enhance diastereoselectivity: Screen different chiral auxiliaries or catalysts. Temperature control is crucial; run the reaction at the lowest feasible temperature. 3. Minimize epimerization: Use a buffered quench solution (e.g., saturated aqueous NH4Cl) and perform the workup at low temperatures. Purify the product promptly.
Inefficient Furan Ring Isomerization 1. Incomplete reaction: The isomerization, which may proceed via a ring-opening/ring-closing mechanism, might not go to completion. 2. Decomposition of starting material or product: The conditions for isomerization (e.g., acid or base catalysis) may be too harsh.1. Drive the reaction to completion: Increase the reaction time or temperature cautiously while monitoring by TLC or LC-MS. Consider using a more effective catalyst. 2. Use milder conditions: Screen different catalysts (e.g., milder Lewis acids) or lower the reaction temperature. Ensure an inert atmosphere to prevent oxidative degradation.
Difficulty in Purification 1. Close-running spots on TLC: The desired product and byproducts may have very similar polarities. 2. Product instability on silica gel: The product may be sensitive to the acidic nature of standard silica gel.1. Optimize chromatography: Use a different solvent system or a gradient elution. Consider alternative purification techniques like preparative HPLC or crystallization. 2. Use deactivated silica: Treat silica gel with a base (e.g., triethylamine in the eluent) or use neutral alumina for chromatography.
Overall Low Yield 1. Moisture or air sensitivity of reagents/intermediates: Many organometallic reagents and enolates are sensitive to moisture and air. 2. Suboptimal reaction conditions: Each step in a multi-step synthesis needs to be individually optimized.1. Ensure anhydrous and inert conditions: Flame-dry glassware, use anhydrous solvents, and conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen). 2. Systematic optimization: Perform small-scale experiments to optimize temperature, reaction time, and stoichiometry for each step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The diastereoselective formation of the tetrahydrofuran core with its four contiguous stereocenters is the most challenging and critical aspect of this compound synthesis.[1] The efficiency of the aldol-type condensation and the subsequent cyclization or isomerization steps directly impacts the overall yield and stereochemical purity of the final product.

Q2: How can I improve the diastereoselectivity of the key aldol condensation step?

A2: Improving diastereoselectivity often involves careful selection of the chiral auxiliary or catalyst, the base used for enolate formation, and strict control of the reaction temperature. Running the reaction at low temperatures (e.g., -78 °C) is crucial for enhancing facial selectivity. Screening different reaction conditions on a small scale is highly recommended.

Q3: My furan ring isomerization is not proceeding as expected. What should I do?

A3: The isomerization of the substituents on the furan ring can be a delicate process.[1] If the reaction is sluggish, consider a more potent catalyst or a moderate increase in temperature. However, be mindful of potential degradation. Monitoring the reaction progress closely by TLC or LC-MS is essential. If decomposition is observed, explore milder catalytic systems.

Q4: What are the best practices for handling reagents in this compound synthesis?

A4: Many reagents used in the synthesis of lignans are air and moisture-sensitive. It is imperative to use anhydrous solvents and flame-dried glassware. Reactions should be conducted under an inert atmosphere (Argon or Nitrogen). Reagents like LDA are typically prepared fresh or titrated before use to ensure accurate stoichiometry.

Experimental Protocols

Key Experiment: Diastereoselective Aldol-Type Condensation

This protocol is a generalized procedure and may require optimization for your specific substrate and chiral auxiliary.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon.

    • Dissolve the chiral ester (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add freshly prepared or titrated LDA (1.1 eq) to the stirred solution at -78 °C.

    • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Aldol Addition:

    • In a separate flame-dried flask, dissolve the aromatic aldehyde (1.2 eq) in anhydrous THF.

    • Add the aldehyde solution dropwise to the enolate solution at -78 °C over 30 minutes.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Quenching and Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Visualizing the Workflow

This compound Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages.

Veraguensin_Synthesis_Workflow Start Starting Materials (Aromatic Aldehyde & Chiral Ester) Aldol Diastereoselective Aldol Condensation Start->Aldol Protection Functional Group Protection (if needed) Aldol->Protection Cyclization Furan Ring Formation/ Isomerization Protection->Cyclization Deprotection Deprotection Cyclization->Deprotection Final This compound Deprotection->Final

Caption: A generalized workflow for the total synthesis of this compound.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in a key synthetic step.

Troubleshooting_Logic Problem Low Yield in a Key Reaction Step CheckPurity Check Purity of Starting Materials Problem->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Problem->CheckConditions CheckReagents Check Activity/Concentration of Reagents (e.g., LDA) Problem->CheckReagents PurificationIssue Investigate Purification Step (Product Loss/Decomposition) Problem->PurificationIssue Optimize Systematically Optimize Conditions (Small Scale) CheckPurity->Optimize CheckConditions->Optimize CheckReagents->Optimize Solution Improved Yield Optimize->Solution PurificationIssue->Solution

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Solubility Issues with Veraguensin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veraguensin. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring lignan compound with demonstrated biological activities, including the inhibition of bone resorption. Like many natural products, this compound is characterized by its polyphenolic structure, which contributes to its poor water solubility, making it challenging to work with in aqueous experimental systems. This limited aqueous solubility can lead to issues with compound precipitation, inaccurate dosing, and reduced bioavailability in cell-based assays and in vivo studies.

Q2: What are the known solvents for this compound?

This compound is generally soluble in several organic solvents. Quantitative data is available for Dimethyl Sulfoxide (DMSO).

Data Presentation: this compound Solubility

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)25 mg/mL (67.12 mM)Heating to 37°C-60°C and ultrasonication can aid dissolution.
ChloroformSolubleQualitative data; exact solubility not reported.
DichloromethaneSolubleQualitative data; exact solubility not reported.
Ethyl AcetateSolubleQualitative data; exact solubility not reported.
AcetoneSolubleQualitative data; exact solubility not reported.
MethanolLikely SolubleBased on data for the structurally similar lignan Honokiol (very soluble, 33 mg/mL).[1]
EthanolLikely SolubleBased on data for the structurally similar lignan Honokiol (very soluble, 33 mg/mL).[1]
Phosphate-Buffered Saline (PBS)Poorly SolubleExpected to have very low solubility in aqueous buffers.

Q3: My this compound is precipitating out of my cell culture medium. What can I do?

Precipitation in aqueous media is a common issue. Here are some troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.

  • Increase the solvent concentration: If your experimental system can tolerate a higher concentration of the organic solvent (e.g., DMSO), this can help maintain this compound in solution. However, be mindful of solvent toxicity to your cells. It is recommended to keep the final DMSO concentration below 0.5%.

  • Use a solubility-enhancing formulation: Consider preparing a specialized formulation of this compound to improve its aqueous solubility. See the "Experimental Protocols" section for detailed methods.

  • Prepare fresh solutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions from a concentrated stock solution for each experiment.

Q4: How should I prepare a stock solution of this compound?

Given its high solubility in DMSO, it is the recommended solvent for preparing a concentrated stock solution.

Experimental Protocols: Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • Gentle Heating and Sonication (if necessary): If the compound does not fully dissolve, you can warm the solution to 37°C-60°C and sonicate for 5-10 minutes. This can help overcome the energy barrier for dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Q5: What is the mechanism of action of this compound in inhibiting bone resorption?

This compound inhibits bone resorption by targeting the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway in osteoclast precursor cells. Specifically, it has been shown to:

  • Reduce p38 phosphorylation: this compound interferes with the phosphorylation of p38, a key mitogen-activated protein kinase (MAPK) involved in osteoclast differentiation.

  • Suppress c-Fos expression: By inhibiting the p38 pathway, this compound leads to the downregulation of the transcription factor c-Fos, which is essential for osteoclastogenesis.

This ultimately disrupts the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.

Mandatory Visualization: this compound's Mechanism of Action

Veraguensin_Mechanism RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 p38 p38 TRAF6->p38 c_Fos c-Fos p38->c_Fos Osteoclast_Differentiation Osteoclast Differentiation c_Fos->Osteoclast_Differentiation This compound This compound This compound->p38 Inhibits phosphorylation Solubility_Enhancement_Workflow Start Poorly Soluble This compound Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin Solid_Dispersion Solid Dispersion Start->Solid_Dispersion Nanosuspension Nanosuspension Start->Nanosuspension End Enhanced Aqueous Solubility Cyclodextrin->End Solid_Dispersion->End Nanosuspension->End

References

Veraguensin Stability Testing and Degradation Products: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Veraguensin stability testing.

Troubleshooting Guide

This section addresses specific issues that may arise during the stability and forced degradation studies of this compound.

Problem Possible Cause Recommended Solution
Poor Peak Shape or Resolution in HPLC Analysis Inappropriate column chemistry, mobile phase composition, or gradient.1. Optimize Mobile Phase: Adjust the pH or the ratio of organic solvent to aqueous buffer. 2. Select a Different Column: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Adjust Gradient: Modify the gradient slope or duration to improve the separation of this compound from its degradation products.
Mass Imbalance in Forced Degradation Studies Co-elution of degradation products, non-UV active degradants, volatile degradants, or precipitation of the drug substance.1. Improve Chromatographic Separation: See "Poor Peak Shape or Resolution." 2. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector. 3. Analyze Headspace for Volatiles: Use Headspace GC-MS to analyze for volatile degradation products. 4. Check for Precipitates: Visually inspect the stressed samples and dissolve any precipitate in a suitable solvent for analysis.
Inconsistent Degradation Profile Variability in stress conditions (temperature, light intensity), sample preparation, or analytical method.1. Ensure Consistent Stress Conditions: Calibrate and monitor all equipment (ovens, photostability chambers). 2. Standardize Sample Preparation: Use a detailed and validated standard operating procedure (SOP) for sample preparation. 3. Validate Analytical Method: Ensure the analytical method is robust and validated for its intended use according to ICH guidelines.[1]
Identification of an Unknown Peak A new, previously uncharacterized degradation product.1. LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry to determine the molecular weight and fragmentation pattern of the unknown peak. 2. NMR Spectroscopy: Isolate the impurity using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. 3. Forced Degradation of Suspected Structures: Synthesize or obtain suspected degradation products and compare their retention times and spectra with the unknown peak.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound?

A1: Forced degradation studies for this compound should be conducted to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80°C for 48 hours

  • Photostability: Exposure to ICH-compliant light conditions (UV and visible light).[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure of this compound (a lignan with ester and ether functionalities), the most probable degradation pathways are hydrolysis of the ester groups and oxidation of the aromatic rings and benzylic positions. These studies are crucial for understanding the intrinsic stability of the molecule.[3]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique. For the identification and characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide molecular weight information.[4]

Q4: How should a stability-indicating analytical method be developed and validated?

A4: The method must be able to separate this compound from its degradation products and any process impurities. Validation should be performed according to ICH Q2(R1) guidelines and include specificity, linearity, range, accuracy, precision, and robustness.[1] The use of stressed samples is essential to demonstrate the method's stability-indicating nature.

Hypothetical Quantitative Data from Forced Degradation Studies

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition Duration % Degradation of this compound Major Degradation Products (DP) (Hypothetical) Appearance of Solution
0.1 M HCl, 60°C24 hours15.2%DP-1 (Hydrolyzed ester), DP-2Colorless
0.1 M NaOH, 60°C12 hours18.5%DP-1, DP-3Slight yellow tint
3% H₂O₂, RT24 hours12.8%DP-4 (Oxidized), DP-5Colorless
Thermal, 80°C48 hours8.1%DP-2, DP-4Colorless
Photostability (ICH)7 days5.5%DP-6Colorless
Control (RT)48 hours< 0.5%None detectedColorless

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

1. Objective: To investigate the degradation profile of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

2. Materials:

  • This compound Active Pharmaceutical Ingredient (API)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 4, 8, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 12 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 0, 4, 8, 12, and 24 hours.

  • Thermal Degradation: Store the solid API in a calibrated oven at 80°C. Withdraw samples at 0, 24, and 48 hours. Prepare solutions for analysis.

  • Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored in the dark.

4. Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for this compound and its Degradation Products
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Analysis and Characterization Veraguensin_API This compound API Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Veraguensin_API->Stress_Conditions Stressed_Samples Generate Stressed Samples Stress_Conditions->Stressed_Samples Analysis Analyze Stressed Samples Stressed_Samples->Analysis Method_Development Develop Stability-Indicating HPLC Method Method_Validation Validate Method (ICH Q2) Method_Development->Method_Validation Method_Validation->Analysis Degradation_Profile Determine Degradation Profile Analysis->Degradation_Profile Characterization Identify & Characterize Degradation Products (LC-MS) Degradation_Profile->Characterization

Caption: Workflow for this compound Stability Testing and Degradation Product Analysis.

G Start Unknown Peak Detected in Chromatogram LCMS Perform LC-MS Analysis Start->LCMS MW Determine Molecular Weight and Formula LCMS->MW MSMS Acquire MS/MS Fragmentation Data MW->MSMS Propose Propose Putative Structures MSMS->Propose Isolate Isolate Impurity via Preparative HPLC Propose->Isolate NMR Perform NMR Spectroscopy Isolate->NMR Confirm Confirm Structure NMR->Confirm End Structure Elucidated Confirm->End

Caption: Decision Tree for the Identification of Unknown Degradation Products.

References

Technical Support Center: Troubleshooting Veraguensin and Lignan Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Veraguensin and other lignan-based cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during in vitro experiments with this class of compounds.

Disclaimer: this compound is a sparsely studied lignan, and specific data on its bioactivity is limited. Therefore, this guide provides troubleshooting advice based on the broader class of lignans, which are known to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, antiviral, and neuroprotective activities.[1][2][3][4][5] The principles and troubleshooting steps outlined here are generally applicable to cell-based assays involving novel natural products.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of lignans that I should consider when designing my experiment?

A1: Lignans are a diverse group of polyphenolic compounds derived from plants that exhibit a wide array of biological activities.[2][6] When designing your cell-based assays, it is crucial to consider the potential for:

  • Cytotoxicity: Many lignans have been shown to be cytotoxic to cancer cell lines.[1][7]

  • Anti-inflammatory effects: Lignans can modulate inflammatory pathways, often by inhibiting signaling molecules like NF-κB.[3][8][9][10][11][12]

  • Antiviral properties: Several lignans have demonstrated the ability to inhibit the replication of various viruses.[4][13][14]

  • Neuroprotective potential: Some lignans have shown protective effects in neuronal cell models.[5][15][16][17]

  • Antioxidant activity: The phenolic structure of lignans contributes to their antioxidant properties.[3]

Q2: I am not seeing any effect of this compound in my assay. What are the possible reasons?

A2: A lack of response could be due to several factors:

  • Compound Solubility: Lignans can have poor solubility in aqueous media. Ensure that your stock solution is fully dissolved and that the final concentration in your assay medium does not lead to precipitation. Consider using a low percentage of DMSO to aid solubility, but be mindful of its potential effects on the cells.

  • Inappropriate Cell Line: The chosen cell line may not express the target of this compound or may lack the necessary machinery for it to exert its effect.

  • Incorrect Timepoint: The biological effect of the compound may occur at a different time point than the one you are measuring. A time-course experiment is recommended to determine the optimal incubation period.

  • Compound Degradation: this compound, like other natural products, may be unstable in your culture conditions.

  • Low Bioavailability: The compound may not be efficiently entering the cells.

Q3: I am observing high variability between my replicate wells. What can I do to improve consistency?

A3: High variability in cell-based assays is a common issue.[18][19][20] To improve reproducibility, consider the following:

  • Cell Seeding Density: Ensure a uniform cell number is seeded in each well. Inconsistent cell density at the start of the experiment is a major source of variability.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is best practice to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant errors. Ensure your pipettes are calibrated and use proper technique.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a high viability. Cells that are overgrown or have been passaged too many times can behave inconsistently.[21]

  • Reagent Mixing: Ensure all reagents, including the compound dilutions, are thoroughly mixed before adding them to the wells.

Troubleshooting Guides

Troubleshooting Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®)
Problem Possible Cause Suggested Solution
High background in control wells (no cells) Reagent contamination or instability.Prepare fresh reagents. Ensure proper storage of kits.
Low signal in positive control (cytotoxic drug) Sub-optimal drug concentration or incubation time. Cell line is resistant to the positive control.Optimize positive control concentration and incubation time. Use a different positive control known to be effective on your cell line.
Inconsistent results between experiments Variation in cell passage number or health. Inconsistent incubation times.Use cells within a narrow passage number range. Standardize all incubation times precisely.
Compound precipitates in the well Poor solubility of the lignan at the tested concentration.Decrease the final concentration of the compound. Increase the percentage of DMSO (ensure it is below the toxic level for your cells).
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the lignan (e.g., this compound) in culture medium. The final DMSO concentration should typically be ≤ 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Anti-inflammatory Assays (e.g., NF-κB Reporter Assay)
Problem Possible Cause Suggested Solution
No induction of NF-κB in positive control (e.g., TNF-α) Inactive stimulant. Low cell responsiveness.Use a fresh stock of the stimulant. Check the cell line's responsiveness to the stimulant.
High basal NF-κB activity in unstimulated cells Cell stress due to over-confluency or poor health. Contamination of cell culture.Seed cells at a lower density. Ensure proper aseptic technique and test for mycoplasma contamination.
Lignan appears to activate NF-κB instead of inhibiting it The lignan may have pro-inflammatory effects at certain concentrations or in specific cell types.Perform a dose-response curve to check for a biphasic effect. Test in a different cell line.
High cytotoxicity observed at effective anti-inflammatory concentrations The observed "inhibition" is due to cell death, not specific pathway inhibition.Run a parallel cytotoxicity assay. The anti-inflammatory effect is only valid at non-toxic concentrations.
  • Cell Transfection (if necessary): If using a cell line that does not stably express an NF-κB reporter, transfect the cells with a suitable NF-κB luciferase reporter plasmid.

  • Cell Seeding: Seed the transfected or stable reporter cells in a 96-well white, clear-bottom plate and allow them to attach.

  • Pre-treatment with Lignan: Treat the cells with various concentrations of the lignan for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Add an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), to the wells and incubate for an optimized duration (e.g., 6-8 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol of your chosen luciferase assay system.

Signaling Pathways and Workflows

Lignan Interaction with the NF-κB Signaling Pathway

Lignans can interfere with the NF-κB signaling pathway at multiple points. A common mechanism is the inhibition of IKK, which prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.

General Troubleshooting Workflow for Cell-Based Assays

This workflow provides a logical sequence of steps to diagnose and resolve common issues in cell-based assays.

Troubleshooting_Workflow Start Start Problem Unexpected Assay Result (e.g., no effect, high variability) Start->Problem Check_Cells Verify Cell Health and Density Problem->Check_Cells Check_Compound Confirm Compound Integrity and Solubility Check_Cells->Check_Compound Cells OK Check_Protocol Review Assay Protocol and Execution Check_Compound->Check_Protocol Compound OK Check_Reagents Assess Reagent Quality and Preparation Check_Protocol->Check_Reagents Protocol OK Optimize_Time Perform Time-Course Experiment Check_Reagents->Optimize_Time Reagents OK Optimize_Dose Perform Dose-Response Experiment Optimize_Time->Optimize_Dose Re-evaluate Re-evaluate Hypothesis/Experimental Design Optimize_Dose->Re-evaluate Success Problem Resolved Re-evaluate->Success New approach works

References

Technical Support Center: Optimizing Veraguensin Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Veraguensin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to extraction?

This compound is a naturally occurring lignan compound.[1][2] Its chemical formula is C22H28O5.[3][4] Understanding its solubility is crucial for selecting an appropriate extraction solvent. This compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][5] Conversely, it has limited solubility in water.[3]

Q2: Which solvents are most effective for extracting this compound?

The choice of solvent is a critical parameter in maximizing the extraction yield of lignans like this compound.[6] Generally, polar organic solvents are effective for lignan extraction. Methanol, ethanol, and their aqueous solutions (typically 70-100%) are commonly used.[7] For less polar lignans, solvents such as dichloromethane and n-hexane may be employed, although they are more frequently used in subsequent partitioning and purification steps.[7][8] The addition of a small amount of water (5-10%) to organic solvents can enhance the extraction of polar lignans by promoting solvent penetration into the plant matrix.[8]

Q3: What is the optimal temperature for this compound extraction?

Lignans are generally stable at temperatures below 100°C.[7] In fact, elevated temperatures can facilitate the extraction process.[7] For the extraction of lignans from cereal grains, an optimal temperature was found to be around 44.24°C.[8] However, the thermal stability can depend on the specific compound and the plant matrix.[8] It is advisable to conduct preliminary experiments to determine the optimal temperature for your specific plant material.

Q4: How does extraction time affect the yield of this compound?

Extraction time is another key parameter that can significantly influence the yield. Longer extraction times generally lead to increased yields, but there is a point of diminishing returns. For some lignans, an extraction time of around 54 minutes has been identified as optimal in specific protocols.[8] It is important to optimize the extraction time to maximize yield without causing degradation of the target compound.

Q5: Are there any advanced extraction techniques that can improve efficiency?

Yes, several modern techniques can enhance extraction efficiency, often with the added benefits of reduced solvent consumption and shorter extraction times. These are often referred to as "green extraction" methods.[9] Some of these include:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[6]

  • Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, often carbon dioxide, as the solvent. It is highly efficient but requires specialized equipment.[10][11]

  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[12]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures to increase extraction efficiency.[13]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Problem Potential Cause Troubleshooting Steps
Low this compound Yield Inappropriate solvent selection.- Ensure the solvent polarity matches that of this compound (a lignan).- Try a mixture of organic solvents or an aqueous solution of ethanol or methanol.[7]
Suboptimal extraction temperature.- Gradually increase the temperature, monitoring for any degradation of the extract.- Lignans are generally stable up to 100°C.[7]
Insufficient extraction time.- Increase the duration of the extraction process.[8]
Inadequate sample preparation.- Ensure the plant material is properly dried and ground to a uniform, fine powder to increase the surface area for extraction.[14]
Emulsion Formation During Liquid-Liquid Extraction High concentration of surfactant-like compounds in the sample.[15]- Gently swirl the separatory funnel instead of vigorous shaking.[15]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[15]- Try adding a different organic solvent to alter the solubility characteristics.[15]
Difficulty Separating Aqueous and Organic Layers The density of the two phases is very similar.- Add a small amount of a solvent with a significantly different density to one of the phases.- Centrifugation can also help to break the emulsion and separate the layers.
The interface between the layers is not visible.- If the mixture is dark, shining a light through the separatory funnel can help to visualize the interface.[16]- Adding a small amount of activated charcoal, which may float at the interface, can also be helpful.[16]
Co-extraction of Impurities The chosen solvent is not selective enough.- Perform a sequential extraction with a non-polar solvent first to remove non-polar impurities before extracting with a more polar solvent for this compound.[17]- Further purification steps, such as column chromatography, will be necessary.[17]
Degradation of this compound Exposure to high temperatures for extended periods.- While lignans are relatively heat-stable, prolonged exposure to very high temperatures should be avoided.- Optimize the extraction time and temperature to find a balance between yield and stability.
Presence of oxidizing agents or exposure to light.- Store extracts in a cool, dark place.[17]- Consider adding an antioxidant to the storage solvent if long-term storage is required.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction of this compound

This protocol outlines a standard method for extracting this compound from a dried plant matrix.

Materials:

  • Dried and powdered plant material containing this compound

  • Methanol or Ethanol (80% aqueous solution)

  • Filter paper

  • Rotary evaporator

  • Beakers and flasks

  • Shaking incubator or magnetic stirrer

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered plant material.

  • Extraction:

    • Place the powdered sample in a 250 mL flask.

    • Add 100 mL of 80% methanol.

    • Seal the flask and place it in a shaking incubator at 45°C for 60 minutes.

  • Filtration:

    • Filter the mixture through filter paper to separate the extract from the solid plant material.

    • Wash the solid residue with a small amount of the extraction solvent to ensure maximum recovery.

  • Solvent Evaporation:

    • Combine the filtrate and the washings.

    • Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

  • Storage: Store the crude extract in a sealed, light-protected container at -20°C.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes sonication to improve extraction efficiency.

Materials:

  • Dried and powdered plant material containing this compound

  • Ethanol (90%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 5 g of finely powdered plant material.

  • Extraction:

    • Place the sample in a 100 mL beaker.

    • Add 50 mL of 90% ethanol.

    • Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Separation:

    • Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.

    • Decant the supernatant (the extract).

  • Solvent Evaporation:

    • Concentrate the supernatant using a rotary evaporator at a temperature below 50°C.

  • Storage: Store the crude extract in a sealed, light-protected container at -20°C.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans (Illustrative Data)

Extraction MethodSolventTemperature (°C)Time (min)Relative Yield (%)Reference
Maceration80% Methanol251440100General
Soxhlet Extraction95% Ethanol80360120General
Ultrasound-Assisted Extraction (UAE)90% Ethanol4030150[6]
Microwave-Assisted Extraction (MAE)70% Ethanol6015165[9]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_concentration Concentration cluster_final Final Product Plant_Material Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solid-Liquid Extraction Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract

Caption: General workflow for the extraction of this compound from plant material.

Troubleshooting_Logic cluster_solvent Solvent Optimization cluster_params Parameter Optimization cluster_prep Preparation cluster_emulsion Emulsion Issues Start Low this compound Yield? Check_Solvent Check Solvent Polarity Start->Check_Solvent Yes Change_Solvent Try Different Solvents/ Mixtures Check_Solvent->Change_Solvent Check_Temp Optimize Temperature Check_Solvent->Check_Temp End Yield Optimized/ Issue Resolved Change_Solvent->End Check_Time Optimize Time Check_Temp->Check_Time Check_Grinding Ensure Fine Powder Check_Temp->Check_Grinding Check_Time->End Emulsion Emulsion Formation? Check_Grinding->Emulsion Gentle_Mix Gentle Mixing Emulsion->Gentle_Mix Yes Emulsion->End No Add_Salt Add Brine Gentle_Mix->Add_Salt Add_Salt->End

Caption: Troubleshooting logic for addressing low this compound extraction yield.

References

Technical Support Center: Purification of Synthetic Veraguensin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic Veraguensin.

Troubleshooting Guides

Problem 1: Low Purity of this compound After Initial Purification

Possible Causes:

  • Presence of Diastereomers: The synthesis of this compound, a lignan with multiple stereocenters, can often result in the formation of diastereomeric impurities that are difficult to separate from the desired product.

  • Residual Reagents and Byproducts: Incomplete reactions or side reactions can lead to the presence of unreacted starting materials, reagents, or unforeseen byproducts in the crude product mixture.

  • Artifact Formation: Lignans can be sensitive to factors like high temperatures, acidic or alkaline conditions, and light, which can cause degradation or the formation of artifacts during extraction and purification.[1]

Troubleshooting Steps:

  • Confirm the Presence of Impurities:

    • NMR Spectroscopy: Utilize ¹H and ¹³C NMR to identify signals that do not correspond to this compound. Quantitative NMR (qNMR) can be a powerful tool for assessing purity.[2][3]

    • LC-MS: Liquid chromatography-mass spectrometry can help in identifying the molecular weights of impurities, providing clues to their structures.

  • Optimize Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): This is a primary technique for lignan purification.[1][4][5]

      • Column Selection: Experiment with different stationary phases. While C18 is common, for polar compounds like lignans, C8 or polar-functionalized sorbents might offer better separation.[6]

      • Mobile Phase Optimization: A typical mobile phase for lignan separation consists of acetonitrile, methanol, and water, often with additives like formic or acetic acid to improve peak shape.[1]

    • Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful and "green" alternative to HPLC for the purification of natural products, including lignans.[7][8][9][10] It can be particularly effective for separating diastereomers.

  • Consider Crystallization:

    • If the synthetic this compound is obtained in sufficient purity after chromatography, crystallization can be an effective final purification step to yield a highly pure, crystalline solid.

Problem 2: Difficulty in Separating this compound Diastereomers

Possible Causes:

  • Similar Physicochemical Properties: Diastereomers often have very similar polarities and chromatographic behaviors, making their separation challenging with standard methods.

Troubleshooting Steps:

  • Employ High-Resolution Chromatographic Techniques:

    • Chiral HPLC: The use of a chiral stationary phase is a standard and effective method for separating enantiomers and can also be highly effective for the separation of diastereomers.[5][11]

    • Supercritical Fluid Chromatography (SFC): SFC has shown significant promise for the separation of stereoisomers, including diastereomers of complex molecules.

  • Optimize HPLC/SFC Conditions for Diastereomer Separation:

    • Gradient Elution: A shallow gradient can improve the resolution between closely eluting peaks.

    • Temperature: Optimizing the column temperature can sometimes enhance selectivity.

    • Mobile Phase Modifiers: For SFC, the choice and concentration of the alcohol modifier (e.g., methanol, ethanol) are critical for achieving separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are typically diastereomers of this compound that can form if the synthetic route is not highly stereoselective. Other potential impurities include unreacted starting materials, reagents from the synthetic steps, and possible side-products from competing reaction pathways.

Q2: Which chromatographic method is best suited for the purification of synthetic this compound?

A2: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly suitable for the purification of lignans like this compound.[1][4][5][7][9][10] HPLC is a well-established technique, while SFC is gaining popularity as a more environmentally friendly and often faster alternative, especially for chiral separations. The choice between them may depend on the specific diastereomeric impurities present and the available instrumentation.

Q3: How can I confirm the purity and identity of my purified this compound?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity assessment (qNMR).[2][3]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC/SFC: To assess the chromatographic purity and the absence of detectable impurities.

Q4: Are there any special handling precautions I should take with this compound during purification?

A4: Lignans can be susceptible to degradation.[1] It is advisable to protect the compound from prolonged exposure to strong light, high temperatures, and highly acidic or basic conditions.[1] Using amber vials and performing purification steps at room temperature when possible is recommended.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Lignan Purification

TechniqueStationary Phase ExamplesMobile Phase ExamplesAdvantagesDisadvantages
HPLC C18, C8, Phenyl, CyanoAcetonitrile/Water, Methanol/Water (often with acid modifiers)Well-established, versatile, high resolutionHigher consumption of organic solvents
SFC Diol, 2-Ethylpyridine, Chiral phasesSupercritical CO₂ with alcohol modifiers (e.g., Methanol)Faster separations, reduced solvent waste, "green" chemistryMay require specialized equipment

Experimental Protocols

General Protocol for HPLC Purification of Synthetic this compound

This protocol is a general guideline and should be optimized for your specific crude product mixture.

  • Sample Preparation: Dissolve the crude synthetic this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). If separation is poor, consider a C8 or a polar-functionalized column.[6]

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

  • Gradient Elution:

    • Start with a linear gradient (e.g., 50% B to 100% B over 30 minutes).

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate the column for 10 minutes before the next injection.

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Pool the pure fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Synthetic this compound dissolve Dissolve in Solvent & Filter crude_product->dissolve hplc HPLC or SFC Separation dissolve->hplc collect Collect Fractions hplc->collect purity_check Purity & Identity Confirmation (NMR, MS, HPLC) collect->purity_check Analyze Fractions pool Pool Pure Fractions evaporate Solvent Evaporation pool->evaporate pure_this compound Pure Synthetic this compound evaporate->pure_this compound purity_check->pool troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Purity after Initial Purification diastereomers Diastereomers Present start->diastereomers reagents Residual Reagents/Byproducts start->reagents artifacts Artifact Formation start->artifacts chiral_sep Employ Chiral Separation diastereomers->chiral_sep optimize_chroma Optimize Chromatography (HPLC/SFC) reagents->optimize_chroma confirm_impurities Confirm Impurity Identity (NMR, LC-MS) artifacts->confirm_impurities confirm_impurities->optimize_chroma crystallize Consider Crystallization optimize_chroma->crystallize chiral_sep->crystallize

References

Technical Support Center: Managing Stereoselectivity in Veraguensin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Veraguensin, with a specific focus on managing stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high stereoselectivity in the synthesis of this compound?

The primary challenge in the synthesis of this compound, a furano lignan, lies in the stereocontrolled formation of the four contiguous stereocenters on the tetrahydrofuran ring. The desired relative and absolute stereochemistry of the two aryl and two methyl groups presents a significant synthetic hurdle. Common issues include the formation of diastereomeric mixtures, which can be difficult to separate, and achieving high enantioselectivity.

Q2: What are the key stereoselective strategies employed in the total synthesis of this compound?

Several successful strategies have been developed to control the stereochemistry in this compound synthesis. These include:

  • Diastereoselective Aldol-Type Condensations: This approach utilizes chiral auxiliaries or chiral catalysts to control the formation of new stereocenters during carbon-carbon bond formation. For instance, an aldol-type reaction of an ester enolate bearing a chiral center with an aromatic aldehyde can establish the relative stereochemistry of adjacent substituents.[1]

  • Bioinspired Synthesis: Mimicking the proposed biosynthetic pathway, which may involve oxidative coupling of phenylpropanoid units, can be a strategy to achieve the desired stereochemistry.

  • Catalytic Asymmetric Methods: The use of chiral catalysts, such as those based on nickel, can facilitate key cyclization or cross-coupling reactions to form the tetrahydrofuran core with high enantioselectivity.[2]

  • Substrate-Controlled Reactions: The inherent chirality in a starting material or an intermediate can direct the stereochemical outcome of subsequent reactions.

  • Isomerization: In some synthetic routes, a novel isomerization of substituents on the furan ring via a ring-opening and ring-closing protocol has been used to achieve the desired stereoisomer.[1]

Q3: Can Evans's aldol reaction be used to control the stereochemistry in the synthesis of this compound and related lignans?

Yes, the Evans's asymmetric aldol reaction is a powerful tool for establishing the stereochemistry in the synthesis of tetrahydrofuran lignans. For example, in the synthesis of (-)- and (+)-virgatusin, a related lignan, an Evans's syn-aldol reaction was successfully employed to stereoselectively furnish a key hemiacetal intermediate with high enantiomeric excess (>99% ee).[3][4] This strategy can be adapted for the synthesis of this compound to set the stereochemistry of the C2 and C3 positions.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Aldol-Type Condensation Step

Symptoms:

  • Formation of multiple diastereomers as observed by 1H NMR or HPLC analysis of the crude reaction mixture.

  • Difficulty in separating the desired diastereomer by column chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete enolate formation Ensure the use of a sufficiently strong base (e.g., LDA, LiHMDS) and appropriate reaction temperature to achieve complete deprotonation. The choice of solvent can also influence enolate geometry and subsequent stereoselectivity.
Incorrect choice of chiral auxiliary or catalyst The steric and electronic properties of the chiral auxiliary or catalyst are crucial. For Evans's oxazolidinones, the substituent on the oxazolidinone ring directs the approach of the electrophile. Experiment with different auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone vs. (R)-4-isopropyl-2-oxazolidinone) to find the optimal match for your substrate.
Suboptimal reaction conditions Temperature, reaction time, and the rate of addition of the electrophile can significantly impact diastereoselectivity. Lowering the reaction temperature (e.g., to -78 °C) often enhances selectivity. Slow addition of the aldehyde to the enolate solution is also recommended.
Lewis acid chelation control The choice of Lewis acid in certain aldol reactions can influence the transition state geometry. For boron enolates, the use of different boron triflates or borinates can alter the diastereomeric outcome.
Problem 2: Epimerization of Stereocenters During Subsequent Synthetic Steps

Symptoms:

  • Loss of stereochemical purity in later-stage intermediates or the final product.

  • Appearance of new diastereomers after a specific reaction step (e.g., deprotection, oxidation).

Possible Causes and Solutions:

CauseRecommended Solution
Harsh reaction conditions Avoid strongly acidic or basic conditions if stereocenters are prone to epimerization. For example, when removing protecting groups, opt for milder reagents (e.g., enzymatic cleavage, hydrogenolysis) over harsh acidic or basic hydrolysis.
Formation of enolizable intermediates If a ketone or aldehyde is present in the molecule, the α-protons may be acidic and susceptible to deprotonation-reprotonation, leading to epimerization. Protect carbonyl groups if necessary or use non-basic conditions for subsequent transformations.
Thermodynamic equilibration The desired kinetic product may isomerize to a more stable thermodynamic product under certain conditions. Analyze the stability of your desired stereoisomer and choose reaction conditions that favor its formation and preservation.

Experimental Protocols

Key Experiment: Diastereoselective Aldol-Type Condensation

This protocol is a generalized procedure based on methodologies reported for the synthesis of related lignans and can be adapted for this compound synthesis.[1]

Objective: To achieve a diastereoselective aldol-type condensation between a chiral ester enolate and an aromatic aldehyde.

Materials:

  • Chiral ester (e.g., derived from an Evans's oxazolidinone)

  • Aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Lithium diisopropylamide (LDA) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Dissolve the chiral ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA in THF to the ester solution dropwise over 15-20 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve the aromatic aldehyde in anhydrous THF.

  • Slowly add the aldehyde solution to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

  • Determine the diastereomeric ratio of the purified product using 1H NMR spectroscopy or chiral HPLC.

Visualizations

Stereoselective_Aldol_Reaction_Workflow start Start: Chiral Ester & Aldehyde enolate_formation Enolate Formation (LDA, THF, -78 °C) start->enolate_formation aldol_addition Aldol Addition (Aldehyde, -78 °C) enolate_formation->aldol_addition workup Aqueous Workup & Extraction aldol_addition->workup purification Purification (Column Chromatography) workup->purification analysis Stereochemical Analysis (NMR, HPLC) purification->analysis product Desired Diastereomer analysis->product High d.r. side_product Other Diastereomers analysis->side_product Low d.r. (Troubleshoot) Troubleshooting_Low_Diastereoselectivity problem Low Diastereoselectivity cause1 Incomplete Enolate Formation problem->cause1 cause2 Suboptimal Chiral Auxiliary/Catalyst problem->cause2 cause3 Incorrect Reaction Conditions problem->cause3 solution1a Stronger Base cause1->solution1a solution1b Optimize Solvent cause1->solution1b solution2 Screen Different Auxiliaries/Catalysts cause2->solution2 solution3a Lower Temperature cause3->solution3a solution3b Slow Addition cause3->solution3b

References

Technical Support Center: Veraguensin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Veraguensin.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound bioassays, offering potential causes and solutions.

1. Low or No Bioactivity Observed

Potential CauseRecommended Solution
Compound Degradation This compound, as a natural product, may be sensitive to light and repeated freeze-thaw cycles. Prepare fresh stock solutions and store them protected from light at -20°C or -80°C for long-term storage. For short-term use, store at 4°C.
Inadequate Solubility This compound has limited solubility in water but is soluble in organic solvents like DMSO.[1] Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay medium. Observe for any precipitation after dilution.
Incorrect Assay Conditions The bioactivity of this compound can be cell-type and context-dependent. Verify that the chosen cell line and assay conditions are appropriate for the expected biological effect. For example, when studying its effects on osteoclast differentiation, ensure the presence of RANKL to induce differentiation.[2]
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration range for this compound's activity in your specific assay.

2. High Variability Between Replicates

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use calibrated pipettes to minimize variability in cell numbers across wells.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells after adding this compound to the assay medium. If precipitation is observed, consider lowering the final concentration or using a different solubilizing agent (with appropriate controls).
Pipetting Errors Use a consistent pipetting technique and ensure tips are properly wetted. For serial dilutions, ensure thorough mixing between each dilution step.

3. Unexpected Cytotoxicity

Potential CauseRecommended Solution
High DMSO Concentration The final concentration of DMSO in the cell culture medium should be carefully controlled and kept to a minimum (ideally ≤0.1%). Run a vehicle control with the same concentration of DMSO to assess its toxicity.
Contaminated Reagents Use sterile techniques and ensure all reagents, including cell culture media and this compound stock solutions, are free from microbial contamination.
Off-target Effects At high concentrations, this compound may exhibit off-target effects leading to cytotoxicity. Correlate the observed cytotoxicity with the intended biological endpoint.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound and how should I store it?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It has limited solubility in water. For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light. Stock solutions in DMSO can also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q2: What are the known biological activities of this compound?

A2: this compound has been reported to exhibit several biological activities, including:

  • Anti-inflammatory effects.

  • Antimicrobial properties.

  • Potential anticancer activity.

  • Anti-leishmanial activity.

  • Inhibition of osteoclast differentiation and bone resorption. [2]

Q3: Which signaling pathways are known to be modulated by this compound?

A3: this compound has been shown to inhibit osteoclast differentiation by suppressing the RANKL-induced phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and the expression of the transcription factor c-Fos.[2] While not definitively shown for this compound itself, other neolignans have been found to exert anti-inflammatory effects by attenuating the Nuclear Factor-kappa B (NF-κB) signaling pathway, suggesting a potential mechanism for this compound's anti-inflammatory properties.

Quantitative Data Summary

BioassayOrganism/Cell LineMetricValueReference
Anti-leishmanialLeishmania donovani promastigotesIC5018 µg/mL[Silva Filho et al., 2008]
Osteoclast Differentiation InhibitionBone Marrow Macrophages (BMMs)Inhibition of p38 phosphorylationDose-dependent[Asai et al., 2012]
Osteoclast Differentiation InhibitionRAW264.7 cellsInhibition of c-Fos expressionStrong suppression[Asai et al., 2012]

Experimental Protocols

1. In Vitro Anti-Leishmanial Activity Assay

This protocol is adapted from studies on neolignans.

  • Cell Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 24°C.

  • Assay Procedure:

    • Seed promastigotes in a 96-well plate at a density of 1 x 10^6 cells/well.

    • Prepare serial dilutions of this compound in the culture medium. Add the dilutions to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

    • Incubate the plate at 24°C for 72 hours.

    • Assess cell viability using a resazurin-based assay or by counting motile parasites using a hemocytometer.

    • Calculate the 50% inhibitory concentration (IC50).

2. Osteoclast Differentiation Assay

This protocol is based on the methodology described by Asai et al. (2012).[2]

  • Cell Culture: Isolate bone marrow macrophages (BMMs) from mice and culture them in α-MEM supplemented with 10% FBS, antibiotics, and 30 ng/mL of M-CSF.

  • Assay Procedure:

    • Seed BMMs in a 96-well plate at a density of 2 x 10^4 cells/well.

    • Allow the cells to adhere for 24 hours.

    • Induce osteoclast differentiation by adding 100 ng/mL of RANKL to the culture medium.

    • Simultaneously, treat the cells with various concentrations of this compound or vehicle control (DMSO).

    • Culture the cells for 4-5 days, replacing the medium every 2 days.

    • Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.

    • Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a microscope.

3. In Vitro Anticancer Activity Assay (MTT Assay)

This is a general protocol that can be adapted for this compound.

  • Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer) in appropriate medium supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Treat the cells with serial dilutions of this compound. Include a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

Veraguensin_Osteoclast_Signaling RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates p38_MAPK p38 MAPK TRAF6->p38_MAPK Phosphorylates c_Fos c-Fos p38_MAPK->c_Fos Induces Expression Osteoclast_Differentiation Osteoclast Differentiation c_Fos->Osteoclast_Differentiation Promotes This compound This compound This compound->p38_MAPK Inhibits Phosphorylation

Caption: this compound's inhibition of the RANKL-induced p38 MAPK pathway.

Veraguensin_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor Activates IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound (Proposed) This compound->NFkB Prevents Nuclear Translocation

Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_this compound Add this compound (Serial Dilutions) incubate1->add_this compound incubate2 Incubate 48-72 hours add_this compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: General workflow for an MTT-based anticancer bioassay.

References

Navigating the Synthesis of Veraguensin for Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the scaled-up synthesis of the furofuran lignan, Veraguensin, for preclinical studies, this technical support center provides essential guidance. Here, we address common challenges through troubleshooting guides and frequently asked questions, present detailed experimental methodologies, and offer quantitative data to inform your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides practical solutions to common issues encountered during the synthesis of this compound, a molecule of significant interest for its potential therapeutic properties, including anti-inflammatory, cytotoxic, and neuroprotective effects.

Q1: My diastereoselective aldol condensation is resulting in a low diastereomeric ratio (dr). How can I improve the stereoselectivity?

A1: Achieving high diastereoselectivity in the key aldol condensation step is critical. Several factors can influence the outcome:

  • Base and Solvent Choice: The choice of base and solvent is paramount. For the formation of a specific enolate (Z or E), which dictates the stereochemical outcome, the base must be carefully selected. Lithium diisopropylamide (LDA) is a common choice for generating kinetic enolates. The solvent can also influence the transition state geometry; ethereal solvents like tetrahydrofuran (THF) are often used at low temperatures.

  • Temperature Control: Strict temperature control, typically at -78 °C, is crucial to prevent side reactions and enhance stereoselectivity. Any deviation can lead to a mixture of diastereomers.

  • Substrate Purity: Ensure the purity of your starting materials, particularly the ester and the aromatic aldehyde. Impurities can interfere with the reaction and lower the diastereomeric ratio.

  • Rate of Addition: Slow, dropwise addition of the aldehyde to the enolate solution can prevent localized concentration increases and side reactions, leading to better stereoselectivity.

Q2: I am observing significant side-product formation during the furan ring isomerization. What are the likely side-products and how can I minimize them?

A2: The isomerization of the syn vicinal substituents on the furan ring is a delicate step. Potential side-products can arise from decomposition or incomplete reaction.

  • Reaction Conditions: The choice of catalyst and reaction conditions for the isomerization is critical. Acid-catalyzed cyclization/isomerization is a common method. The strength of the acid and the reaction temperature must be optimized to favor the desired product.

  • Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quench the reaction at the optimal time, preventing the formation of degradation products.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation of sensitive intermediates.

Q3: The purification of the final this compound product is challenging due to the presence of diastereomers. What are the most effective purification strategies?

A3: Separating diastereomers on a larger scale can be a significant bottleneck.

  • Flash Chromatography: For laboratory-scale purification, flash column chromatography is the most common method. Careful selection of the stationary phase (e.g., silica gel) and a well-optimized eluent system are key to achieving good separation. A gradient elution may be necessary.

  • Recrystallization: If the desired diastereomer is crystalline, recrystallization can be a highly effective and scalable purification method. Screening various solvents is necessary to find a system that provides good differential solubility between the diastereomers.

  • Preparative HPLC: For high-purity requirements, preparative HPLC with a suitable chiral or achiral column can be employed, although this method is less scalable and more costly for large quantities.

Experimental Protocols

The following is a generalized protocol for the total synthesis of (+)-Veraguensin, based on established synthetic strategies for furofuran lignans. Researchers should optimize these conditions for their specific laboratory setup and scale.

Key Step 1: Diastereoselective Aldol Condensation
  • Enolate Formation: A solution of the appropriate ester in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of LDA (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Aldol Addition: A solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours at this temperature.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Key Step 2: Furan Ring Formation and Isomerization
  • Cyclization/Isomerization: The purified product from the aldol condensation is dissolved in a suitable solvent (e.g., dichloromethane). A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) is added.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in this compound synthesis. Note that these values can vary depending on the specific reagents, conditions, and scale of the reaction.

Parameter Diastereoselective Aldol Condensation Furan Ring Formation & Isomerization
Typical Yield 60-80%70-90%
Diastereomeric Ratio (dr) >95:5-
Purity (after chromatography) >98%>99%
Reaction Time 3-5 hours1-3 hours
Typical Scale 1-10 grams1-10 grams

Visualizing the Synthesis and Biological Context

To aid in understanding the experimental workflow and the potential biological relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Starting Materials (Ester & Aldehyde) aldol Diastereoselective Aldol Condensation start->aldol LDA, THF, -78°C purification1 Purification 1 (Flash Chromatography) aldol->purification1 isomerization Furan Ring Formation & Isomerization purification1->isomerization Acid catalyst purification2 Purification 2 (Chromatography/ Recrystallization) isomerization->purification2 end This compound purification2->end

Caption: A flowchart illustrating the key stages in the total synthesis of this compound.

signaling_pathway cluster_pathway Potential Anti-Inflammatory Mechanism of this compound stimulus Inflammatory Stimulus (e.g., LPS) nfkb_pathway NF-κB Signaling Pathway stimulus->nfkb_pathway This compound This compound This compound->nfkb_pathway Inhibition cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_pathway->cytokines Activation inflammation Inflammatory Response cytokines->inflammation logical_relationship cluster_troubleshooting Troubleshooting Logic for Low Diastereoselectivity problem Low Diastereomeric Ratio in Aldol Condensation cause1 Inaccurate Temperature Control problem->cause1 cause2 Impure Starting Materials problem->cause2 cause3 Suboptimal Base/ Solvent System problem->cause3 solution1 Ensure consistent -78°C cause1->solution1 solution2 Purify reagents before use cause2->solution2 solution3 Screen different bases and solvents cause3->solution3

Validation & Comparative

Veraguensin vs. Benznidazole: A Comparative Analysis of Trypanocidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. The current therapeutic arsenal is limited, with benznidazole being one of the frontline drugs. However, its efficacy can be limited, and it is associated with significant side effects. This has spurred the search for novel, more effective, and less toxic trypanocidal agents. Veraguensin, a neolignan found in certain plant species, has emerged as a compound of interest. This guide provides a detailed comparison of the trypanocidal activity of this compound and benznidazole, supported by available experimental data.

Quantitative Comparison of Trypanocidal Activity

The in vitro efficacy of a compound against T. cruzi is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of the parasite's activity or growth. The following table summarizes the reported IC50 values for this compound and benznidazole against different life cycle stages of T. cruzi.

CompoundParasite StageIC50 (µM)T. cruzi Strain(s)Reference
This compound Not Specified2.3Not Specified[Not available]
Benznidazole Epimastigotes4.02 ± 2.82Multiple[1]
Trypomastigotes5.73 ± 3.07Multiple[1]
Amastigotes4.00 ± 1.90Multiple[1]
Epimastigotes7.6 - 32.1Multiple[2]
Trypomastigotes (TcI)137.62TcI[3][4]
Trypomastigotes (TcII)52.09TcII[3][4]
Trypomastigotes (TcVI)25.81TcVI[3][4]

Note: The IC50 values for benznidazole can vary significantly depending on the T. cruzi strain, the parasite life cycle stage, and the specific experimental conditions used.[1][2][3][4] The specific experimental details for the reported IC50 of this compound were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for assessing the in vitro trypanocidal activity of compounds like this compound and benznidazole.

In Vitro Anti-amastigote Assay

This assay evaluates the effect of a compound on the intracellular replicative form of T. cruzi.

  • Cell Culture: Host cells (e.g., Vero, L929, or primary cells) are seeded in 96-well plates and incubated to allow for cell adhesion.

  • Infection: The host cells are infected with trypomastigotes of a specific T. cruzi strain at a defined multiplicity of infection (MOI).

  • Compound Addition: After a set incubation period to allow for parasite invasion and transformation into amastigotes, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or benznidazole). A negative control (no drug) and a positive control (a known trypanocidal drug) are included.

  • Incubation: The plates are incubated for a specific period (e.g., 48-96 hours) to allow for amastigote replication.

  • Quantification: The number of intracellular amastigotes is quantified. This can be done through various methods:

    • Microscopy: Fixing and staining the cells, followed by manual or automated counting of amastigotes per cell.

    • Reporter Gene Assays: Using parasite strains genetically engineered to express a reporter gene (e.g., β-galactosidase or luciferase), where the signal is proportional to the number of viable parasites.

  • Data Analysis: The percentage of inhibition for each concentration is calculated relative to the negative control. The IC50 value is then determined by non-linear regression analysis.

In Vitro Anti-trypomastigote Assay

This assay assesses the direct effect of a compound on the infective, non-replicative trypomastigote form.

  • Parasite Preparation: Trypomastigotes are obtained from the supernatant of infected host cell cultures.

  • Compound Incubation: The parasites are incubated in a liquid medium containing serial dilutions of the test compound for a defined period (e.g., 24 hours).

  • Viability Assessment: Parasite viability is determined by assessing their motility under a microscope or by using a viability dye (e.g., resazurin-based assays).

  • Data Analysis: The percentage of lysis or non-motile parasites is calculated for each concentration, and the IC50 value is determined.

Visualizing the Mechanisms and Workflows

Experimental Workflow for In Vitro Trypanocidal Assay

G cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_quantification Quantification & Analysis HostCells Seed Host Cells in 96-well Plate Infection Infect with T. cruzi Trypomastigotes HostCells->Infection AddCompounds Add Serial Dilutions of Test Compounds Infection->AddCompounds Incubate Incubate for 48-96 hours AddCompounds->Incubate Quantify Quantify Intracellular Amastigotes Incubate->Quantify Analyze Calculate IC50 Value Quantify->Analyze

Caption: General workflow for an in vitro anti-amastigote assay.

Proposed Mechanism of Action for this compound

While the precise mechanism of action for this compound against T. cruzi is not fully elucidated, studies on related neolignans suggest potential pathways.[5] These include the disruption of mitochondrial function and the induction of autophagic processes.[5] Some neolignans have also been suggested to interfere with the parasite's cytoskeleton by destabilizing tubulin-microtubule dynamics.[6]

G cluster_parasite Trypanosoma cruzi This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces swelling & disorganization Golgi Golgi Complex This compound->Golgi Disorganization Autophagosome Autophagosome Formation This compound->Autophagosome Induction Tubulin Tubulin/Microtubule Dynamics This compound->Tubulin Destabilization kDNA kDNA Mitochondrion->kDNA Disorganization ParasiteDeath Parasite Death Mitochondrion->ParasiteDeath kDNA->ParasiteDeath Golgi->ParasiteDeath Autophagosome->ParasiteDeath Tubulin->ParasiteDeath G cluster_parasite Trypanosoma cruzi Benznidazole Benznidazole (Pro-drug) Nitroreductase Parasitic Nitroreductase Benznidazole->Nitroreductase Activation ReactiveMetabolites Reactive Metabolites Nitroreductase->ReactiveMetabolites OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress MacromoleculeDamage Macromolecule Damage OxidativeStress->MacromoleculeDamage DNA, Proteins, Lipids ParasiteDeath Parasite Death MacromoleculeDamage->ParasiteDeath

References

A Comparative Guide to the Synthetic Routes of Veraguensin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and stereoselective synthesis of complex natural products like Veraguensin is a critical area of study. This compound, a lignan with promising biological activities, has been the target of several synthetic campaigns. This guide provides a detailed comparison of two distinct and notable synthetic strategies for obtaining (+)-Veraguensin: an asymmetric synthesis featuring a diastereoselective aldol condensation and a tandem anionic-radical cyclization approach.

At a Glance: Comparison of Synthetic Routes

ParameterAsymmetric Aldol Condensation RouteTandem Anionic-Radical Cyclization Route
Key Strategy Diastereoselective aldol condensation to set key stereocenters in an acyclic precursor, followed by cyclization and isomerization.Tandem anionic-radical cyclization of a nitroalkene derivative.
Starting Materials 4-Benzyloxy-3-methoxybenzaldehyde, Chiral esterNitroalkenes, Allylic alcohols
Number of Steps Multi-step synthesisReported as a concise 3-4 step synthesis[1]
Stereocontrol High diastereoselectivity achieved through a substrate-controlled aldol reaction.Stereochemical outcome is dependent on the radical cyclization transition state.
Overall Yield Not explicitly stated in the abstract, requires detailed analysis of the full publication.Not explicitly stated in the abstract, requires detailed analysis of the full publication.
Key Advantages Well-established and predictable stereocontrol.Potentially very short and efficient route.
Potential Challenges Longer synthetic sequence.Control of stereochemistry in the radical cyclization can be challenging.

Synthetic Route 1: Asymmetric Aldol Condensation Approach

This synthetic route, developed by Ghosh and co-workers, employs a diastereoselective aldol-type condensation as the cornerstone for establishing the stereochemistry of the this compound core. The strategy relies on the creation of an acyclic precursor with the correct stereochemical configuration, which is then cyclized to form the tetrahydrofuran ring.

Experimental Protocol Highlights:

A key transformation in this synthesis is the reaction of a chiral ester enolate with 4-benzyloxy-3-methoxybenzaldehyde. This aldol condensation reaction proceeds with high diastereoselectivity, effectively setting two of the four contiguous stereocenters of the natural product. Following the aldol reaction, the resulting acyclic intermediate undergoes a series of transformations, including a novel isomerization of the syn vicinal substituents on the furan ring, to afford the final (+)-Veraguensin product.[1]

Synthetic Pathway Overview:

Asymmetric Aldol Condensation Route cluster_0 Acyclic Precursor Synthesis cluster_1 Cyclization and Final Product Formation Start_1 4-Benzyloxy-3-methoxybenzaldehyde Aldol Diastereoselective Aldol Condensation Start_1->Aldol Start_2 Chiral Ester Start_2->Aldol Acyclic Acyclic Precursor (Key Stereocenters Set) Aldol->Acyclic Cyclization Cyclization Acyclic->Cyclization Isomerization Furan Ring Isomerization Cyclization->Isomerization This compound (+)-Veraguensin Isomerization->this compound

Caption: Asymmetric Aldol Condensation Route to (+)-Veraguensin.

Synthetic Route 2: Tandem Anionic-Radical Cyclization

A significantly more concise approach to this compound involves a tandem anionic-radical process. This strategy has been reported to furnish the natural product in as few as three to four steps, highlighting its potential for high efficiency.

Experimental Protocol Highlights:

This synthetic route commences with readily available nitroalkenes and allylic alcohols. The key step is a tandem reaction sequence that is initiated by an anionic addition, followed by a radical cyclization to construct the core tetrahydrofuran ring of this compound. While the brevity of this synthesis is a major advantage, the stereochemical control of the radical cyclization step is a critical aspect that dictates the overall success of the approach.

Synthetic Pathway Overview:

Tandem Anionic-Radical Cyclization Route cluster_0 Key Tandem Reaction cluster_1 Final Product Formation Start_1 Nitroalkene Tandem Tandem Anionic-Radical Cyclization Start_1->Tandem Start_2 Allylic Alcohol Start_2->Tandem Cyclized Cyclized Intermediate Tandem->Cyclized Final_Steps Further Transformations (e.g., reduction) Cyclized->Final_Steps This compound This compound Final_Steps->this compound

Caption: Tandem Anionic-Radical Cyclization Route to this compound.

Conclusion

Both the asymmetric aldol condensation and the tandem anionic-radical cyclization routes offer viable pathways to this compound, each with its own set of advantages and challenges. The aldol-based approach provides a more established and predictable method for controlling the complex stereochemistry of the molecule, albeit likely requiring a greater number of synthetic steps. In contrast, the radical cyclization route presents a highly attractive, concise, and convergent strategy. The choice of synthetic route will ultimately depend on the specific goals of the research, including the desired scale of synthesis, the importance of stereochemical purity, and the tolerance for potentially more challenging reaction optimization. Further detailed investigation into the published experimental procedures is recommended for a complete understanding and practical application of these synthetic strategies.

References

A Comparative Guide to the Cytotoxicity of Lignans and Platinum-Based Chemotherapeutics on Mammalian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of anticancer drug discovery, natural compounds present a vast reservoir of potential therapeutic agents. Lignans, a class of polyphenols found in plants, have garnered significant attention for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of a representative lignan, Podophyllotoxin, against Cisplatin, a widely used platinum-based chemotherapeutic drug.

Due to the limited availability of specific cytotoxic data for Veraguensin, this guide utilizes Podophyllotoxin as a well-studied exemplar of the lignan class to facilitate a meaningful comparison. It is crucial to note that while both are lignans, their specific biological activities may differ. The data presented here is intended to provide a comparative framework for researchers, scientists, and drug development professionals interested in the cytotoxic potential of this class of compounds.

Data Presentation: Cytotoxicity Comparison

The cytotoxic activity of Podophyllotoxin and Cisplatin was evaluated against three common human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a standard measure of cytotoxicity. The IC50 values presented below have been collated from various studies, and it is important to note that these values can vary between experiments due to different conditions such as incubation times and assay methods.

CompoundCell LineIC50 Value (µM)Incubation Time (hours)
Podophyllotoxin HeLa~0.0379[1]Not Specified
MCF-7~0.04[2]72
A549~0.0161[3][4][5]48-72
Cisplatin HeLa~12[6]48
MCF-7~10[7]Not Specified
A549~6.59 - 16.48[8][9]24-72

Note: The IC50 values are presented as approximate ranges or specific values from individual studies. Direct comparison between different studies should be made with caution.

Mechanism of Action: Podophyllotoxin-Induced Apoptosis

Podophyllotoxin and its derivatives are known to exert their cytotoxic effects primarily by inhibiting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10][11] The apoptotic signaling cascade initiated by Podophyllotoxin involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][12]

Signaling Pathway Diagram

Podophyllotoxin_Apoptosis_Pathway Podophyllotoxin-Induced Apoptosis Pathway Podophyllotoxin Podophyllotoxin Microtubule Microtubule Destabilization Podophyllotoxin->Microtubule inhibits polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest ROS ↑ Reactive Oxygen Species (ROS) G2M_Arrest->ROS ER_Stress Endoplasmic Reticulum Stress G2M_Arrest->ER_Stress p38_MAPK p38 MAPK Activation ROS->p38_MAPK Intrinsic Intrinsic Pathway p38_MAPK->Intrinsic Extrinsic Extrinsic Pathway ER_Stress->Extrinsic Mitochondria Mitochondrial Dysfunction Intrinsic->Mitochondria Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Bax_inc ↑ Bax Mitochondria->Bax_inc Bcl2_dec ↓ Bcl-2 Mitochondria->Bcl2_dec Caspase9 Caspase-9 Activation Bax_inc->Caspase9 Bcl2_dec->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Podophyllotoxin induces apoptosis via microtubule disruption, leading to cell cycle arrest, ROS production, and activation of both intrinsic and extrinsic caspase cascades.

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.[13][14][15]

Materials:

  • Mammalian cells (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • Podophyllotoxin and Cisplatin

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Podophyllotoxin and Cisplatin in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a medium-only control (for background absorbance).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium-only control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Compounds Add Serial Dilutions of Compounds Incubate_24h->Add_Compounds Incubate_Treatment Incubate for 24/48/72h Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Veraguensin: A Comparative Analysis of Efficacy Against Other Natural Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature provides insights into the therapeutic potential of veraguensin compared to other well-studied natural lignans such as podophyllotoxin, matairesinol, and secoisolariciresinol. While data on this compound is less extensive, preliminary studies and research on related compounds from the Justicia and Acorus genera suggest a range of biological activities, including anti-leishmanial, anticancer, anti-inflammatory, and antiviral properties. This guide offers a comparative overview for researchers, scientists, and drug development professionals.

Comparative Efficacy of Lignans: A Quantitative Overview

To facilitate a direct comparison of the biological activities of this compound and other prominent natural lignans, the following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50). It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assays used.

LignanCancer Cell LineIC50 (µM)Reference
This compound Derivative (Triazole) Leishmania amazonensis (amastigotes)4.4 - 5.6[1]
Podophyllotoxin A549 (Lung Carcinoma)0.35 ± 0.13[2]
HCT 116 (Colon Carcinoma)18[3]
HeLa (Cervical Cancer)83[3]
Matairesinol BV2 (Microglia) - Nitric Oxide Production~12.5[4]
Enterolactone (Metabolite of SDG) KG-1 (Acute Myeloid Leukemia)Not specified, but showed dose- and time-dependent cytotoxicity[5]
Monomac-1 (Acute Myeloid Leukemia)Not specified, but showed dose- and time-dependent cytotoxicity[5]

Table 1: Comparative Anticancer and Anti-leishmanial Activity of Lignans. This table presents the IC50 values of this compound derivatives and other lignans against various cancer cell lines and Leishmania amazonensis.

LignanBiological ActivityAssayKey FindingsReference
This compound AntiviralIn silico docking (SARS-CoV-2 Mpro)Interacted with catalytic residues, suggesting inhibitory potential.[6]
Podophyllotoxin Antiviral (Vesicular Stomatitis Virus)Plaque Reduction AssayMIC < 0.25 µg/mL[7]
Matairesinol Anti-inflammatoryNitric Oxide Production in LPS-stimulated BV2 microgliaConcentration-dependent reduction of nitric oxide.[4]
Secoisolariciresinol Diglucoside (SDG) Metabolites AntioxidantChemiluminescence of zymosan-activated PMNLsMetabolites (SECO, ED, EL) showed potent antioxidant activity.[8]

Table 2: Overview of Other Biological Activities. This table summarizes various biological activities of the compared lignans, including antiviral, anti-inflammatory, and antioxidant effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols for key assays mentioned in the literature.

Anti-leishmanial Activity Assay
  • Cell Culture: Peritoneal cells (1 × 10⁵ cells/well) are plated in 24-well plates and incubated for one hour at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

  • Infection: Leishmania amazonensis promastigotes (1 × 10⁶) are added to each well and incubated for four hours at 35°C with 5% CO₂.

  • Treatment: The cells are then treated with the test compounds (e.g., this compound derivatives) at concentrations ranging from 6.25 to 50 µg/mL for 24 hours. Amphotericin B is typically used as a reference drug.

  • Quantification: The number of intracellular amastigotes is determined by microscopic examination of stained slides. The IC50 value is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.[1]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549, HCT 116, HeLa) are seeded in 96-well plates at a specific density (e.g., 5 × 10⁴ cells/well) and allowed to attach overnight.[2]

  • Treatment: The cells are treated with various concentrations of the lignan (e.g., podophyllotoxin) for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL. The plates are then incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.[9][10] The IC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture and Stimulation: Murine microglial cells (BV2) are cultured and pre-treated with different concentrations of the lignan (e.g., matairesinol at 6.25, 12.5, 25 µM) for 4 hours. The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[4]

  • Nitric Oxide Measurement: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

  • Analysis: The inhibitory effect of the lignan on NO production is calculated as the percentage of reduction compared to the LPS-stimulated control.

Antioxidant Assay (DPPH Radical Scavenging)
  • Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test samples of the lignans are prepared at various concentrations.[11]

  • Reaction: A specific volume of the DPPH working solution is mixed with the test sample. The reaction mixture is incubated in the dark for a set period (e.g., 30 minutes).[11][12]

  • Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the compound.[12][13]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[11]

Antiviral Assay (Plaque Reduction Assay)
  • Cell Culture and Infection: A monolayer of susceptible cells (e.g., Vero E6 cells) is prepared in multi-well plates. The cells are then infected with a known amount of the virus for a specific adsorption period (e.g., 1 hour at 37°C).[14][15]

  • Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing the test compound at various concentrations. The overlay medium often contains a substance like agarose to limit virus spread to adjacent cells.[16][17]

  • Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.[17]

  • Quantification: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the untreated virus control is calculated. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[16]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of lignans are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapies.

anticancer_pathway cluster_podophyllotoxin Podophyllotoxin cluster_etoposide Etoposide (Podophyllotoxin Derivative) Podophyllotoxin Podophyllotoxin Tubulin Tubulin Podophyllotoxin->Tubulin inhibits Microtubule_Assembly Microtubule_Assembly Tubulin->Microtubule_Assembly prevents G2_M_Arrest G2_M_Arrest Microtubule_Assembly->G2_M_Arrest leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis induces Etoposide Etoposide Topoisomerase_II Topoisomerase_II Etoposide->Topoisomerase_II inhibits DNA_Replication DNA_Replication Topoisomerase_II->DNA_Replication disrupts DNA_Damage DNA_Damage DNA_Replication->DNA_Damage causes DNA_Damage->Apoptosis induces anti_inflammatory_pathway cluster_nfkb NF-κB Signaling Pathway cluster_downstream Pro-inflammatory Gene Expression LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK Matairesinol Matairesinol Matairesinol->ERK inhibits IKK IKK ERK->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFα TNF-α Nucleus->TNFα IL6 IL-6 Nucleus->IL6

References

Veraguensin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the lignan Veraguensin. While direct cross-resistance studies are not available in the current body of scientific literature, this document summarizes its known biological effects, compares them with related compounds, and presents relevant experimental data and methodologies to inform future research.

Overview of this compound

This compound is a lignan compound that has been isolated from plants of the Magnolia species. Its chemical formula is C22H28O5. Currently, the primary characterized biological activity of this compound is its inhibitory effect on bone resorption.

Comparative Analysis of Biological Activity

Direct experimental data on the antimicrobial or anticancer activities of this compound is limited. However, other lignans isolated from Magnolia species, such as magnolol and honokiol, have demonstrated notable antimicrobial and anticancer properties. This suggests that this compound may possess similar activities, though this requires experimental validation.

Table 1: Comparison of Biological Activities of this compound and Related Magnolia Lignans
CompoundAntimicrobial ActivityAnticancer ActivityAnti-osteoclastic Activity
This compound Not reportedNot reportedInhibits osteoclast differentiation and function[1][2]
Galgravin Not reportedNot reportedInhibits osteoclast differentiation and function[1][2]
Magnolol Active against Gram-positive bacteria (including MRSA) and fungi.[3][4][5]Exhibits anticancer effects against various cancer cell lines.[6]Not extensively studied
Honokiol Active against Gram-positive bacteria (including MRSA) and fungi.[3][5]Possesses potent anticancer activities against various human cancers.[6]Not extensively studied

Cross-Resistance Studies: A Research Gap

A comprehensive search of scientific literature reveals a significant gap in research concerning cross-resistance with this compound. There are currently no published studies evaluating whether resistance to other therapeutic agents confers resistance or sensitivity to this compound, or vice versa. This represents a critical area for future investigation, particularly if this compound is to be developed as a therapeutic agent.

Experimental Protocols

The following methodologies are derived from the key study investigating the effects of this compound on osteoclast differentiation and function.

Osteoclast Formation Assay[1][2]
  • Cell Co-culture: Primary bone marrow cells and osteoblastic cells are co-cultured to mimic the bone microenvironment.

  • Induction of Osteoclastogenesis: Osteoclast formation is induced in the co-cultures.

  • Treatment: The cultures are treated with varying concentrations of this compound.

  • Analysis: The formation of osteoclasts is quantified, typically by counting the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells.

RANKL-Induced Osteoclast Differentiation Assay[1][2]
  • Cell Lines: RAW264.7 cells or bone marrow macrophages are used as osteoclast precursors.

  • Induction: Differentiation into osteoclasts is induced by the addition of Receptor Activator of Nuclear Factor κB Ligand (RANKL).

  • Treatment: The cells are treated with different concentrations of this compound.

  • Assessment: The degree of osteoclast differentiation is measured.

Pit Formation Assay[1][2]
  • Functionality Test: To assess the bone-resorbing activity of mature osteoclasts.

  • Method: Mature osteoclasts are cultured on a suitable matrix (e.g., dentine slices).

  • Treatment: The cultures are treated with this compound.

  • Evaluation: The area of resorption pits on the matrix surface is measured to determine the inhibitory effect of the compound on osteoclast function.

Signaling Pathways

This compound has been shown to interfere with the RANKL-induced signaling cascade, a critical pathway in osteoclastogenesis.

Inhibition of RANKL-induced p38 Phosphorylation

Experimental evidence indicates that this compound reduces the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in response to RANKL stimulation.[1][2] This inhibition disrupts the downstream signaling required for osteoclast differentiation.

Suppression of c-Fos Expression

Furthermore, this compound suppresses the expression of c-Fos, a key transcription factor essential for osteoclastogenesis that is downstream of the p38 MAPK pathway.[1][2]

Veraguensin_Signaling_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds to p38 p38 MAPK RANK->p38 Activates p_p38 Phosphorylated p38 p38->p_p38 Phosphorylation c_Fos c-Fos p_p38->c_Fos Induces Expression Osteoclast_Differentiation Osteoclast Differentiation c_Fos->Osteoclast_Differentiation Promotes This compound This compound This compound->p_p38 Inhibits

Caption: this compound's inhibitory effect on the RANKL signaling pathway.

Experimental Workflow for Investigating this compound's Biological Activity

The following diagram outlines a logical workflow for future studies aimed at characterizing the antimicrobial and anticancer properties of this compound and investigating potential cross-resistance.

Veraguensin_Research_Workflow Start Start: this compound Compound Antimicrobial_Screening Antimicrobial Screening (MIC/MBC assays) Start->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (Cytotoxicity assays) Start->Anticancer_Screening Active_Antimicrobial Antimicrobial Activity Confirmed Antimicrobial_Screening->Active_Antimicrobial Active_Anticancer Anticancer Activity Confirmed Anticancer_Screening->Active_Anticancer Cross_Resistance_Antimicrobial Cross-Resistance Studies (vs. known antibiotics) Active_Antimicrobial->Cross_Resistance_Antimicrobial Cross_Resistance_Anticancer Cross-Resistance Studies (vs. known chemotherapeutics) Active_Anticancer->Cross_Resistance_Anticancer Mechanism_of_Action Mechanism of Action Studies Cross_Resistance_Antimicrobial->Mechanism_of_Action Cross_Resistance_Anticancer->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathway_Analysis End End: Profile of this compound Signaling_Pathway_Analysis->End

Caption: Proposed workflow for future this compound research.

References

A Comparative Analysis of Veraguensin and its Analogs: Exploring Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Veraguensin, a furanolignan isolated from Virola species, and its structural analogs, such as Grandisin, have garnered interest in the scientific community for their potential therapeutic applications. This guide provides a comparative analysis of this compound derivatives and related lignans, focusing on their biological activities with supporting experimental data. The information presented aims to facilitate further research and drug discovery efforts in this area.

Comparative Biological Activity

The most comprehensive comparative data available for this compound and its derivatives is in the context of their leishmanicidal activity. A study by Silva Filho et al. investigated the structure-activity relationship of triazolic derivatives of this compound and Grandisin against Leishmania (L.) amazonensis intracellular amastigotes.[1][2] The insertion of a triazole ring into the lignan scaffold was found to significantly influence the antileishmanial activity.

Notably, a triazolic derivative of Grandisin (compound 6 in the study) exhibited a potent leishmanicidal activity with an IC50 value of 9.4 µM and a high selectivity index of 66.[2] In comparison, a triazolic derivative of this compound (compound 5 ) showed moderate activity with an IC50 of 48.3 µM against L. donovani promastigotes.[1][2] This suggests that subtle structural differences between the this compound and Grandisin scaffolds, when combined with the triazole moiety, can lead to significant variations in biological activity.

Another study highlighted the cytotoxic and antiangiogenic activity of Grandisin, demonstrating its potential as an anticancer agent.[3] While direct comparative studies on the antioxidant and antifungal activities of a series of this compound derivatives are limited, lignans isolated from Virola species have shown promising antifungal properties.[4] Furthermore, Grandisin has been evaluated for its antioxidant capacity using the DPPH radical scavenging assay.[5]

Data Presentation

The following table summarizes the leishmanicidal activity of selected triazolic derivatives of this compound and Grandisin against Leishmania (L.) amazonensis intracellular amastigotes, as reported by Silva Filho et al.[1][2]

Compound ID (in study)Parent LignanIC50 (µM)Selectivity Index (SI)
5 This compound48.3 (promastigotes)Not Reported
6 Grandisin9.466
14 Hybrid (this compound/Grandisin)5.614.1

Experimental Protocols

Leishmanicidal Activity Assay (Intracellular Amastigotes)

This protocol is adapted from the methodology described by Silva Filho et al.[1]

Cell Culture and Infection:

  • Peritoneal macrophages are harvested from BALB/c mice and plated in 24-well plates containing round coverslips at a density of 1 x 10^5 cells/well.

  • The plates are incubated for one hour at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

  • Promastigotes of L. (L.) amazonensis are added to each well at a parasite-to-macrophage ratio of 10:1.

  • The plates are incubated for four hours at 35°C in a 5% CO2 atmosphere to allow for infection.

  • After the incubation period, the wells are washed to remove non-internalized promastigotes.

Compound Treatment and Evaluation:

  • The synthesized triazolic derivatives of this compound and Grandisin are dissolved in a suitable solvent (e.g., DMSO) and added to the infected macrophage cultures at various concentrations (typically ranging from 6.25 to 50 µg/mL). Amphotericin B is used as a positive control.

  • The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, the coverslips are removed, fixed with methanol, and stained with Giemsa.

  • The number of intracellular amastigotes is determined by counting at least 100 macrophages per sample under a light microscope.

  • The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

  • Cytotoxicity against macrophages is also assessed to determine the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the IC50.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is a general procedure for the DPPH assay.[4][6][7]

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Test compounds (this compound derivatives) are prepared at various concentrations in methanol.

  • In a 96-well microplate, a specific volume of each compound concentration is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging activity against the compound concentration.

Antifungal Activity Assay (Broth Microdilution)

This protocol is a general procedure based on the broth microdilution method.[8][9][10][11][12]

  • A stock solution of the test compound is prepared in a suitable solvent.

  • Serial two-fold dilutions of the compound are prepared in a 96-well microplate containing a suitable broth medium for fungal growth (e.g., RPMI 1640).

  • A standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) is prepared and added to each well.

  • The microplate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the absorbance using a microplate reader.

Visualizations

Synthetic Pathway for Triazolic Lignan Derivatives General Synthetic Pathway for Triazolic Lignan Derivatives Lignan This compound or Grandisin Intermediate1 Propargylated Lignan Lignan->Intermediate1 Propargylation Triazole_Derivative Triazolic Lignan Derivative Intermediate1->Triazole_Derivative Azide Organic Azide Azide->Triazole_Derivative Click Chemistry Reagents1 Propargyl bromide, Base Reagents2 CuSO4·5H2O, Sodium ascorbate

Caption: General synthesis of triazolic lignan derivatives.

Leishmanicidal Activity Workflow Workflow for Leishmanicidal Activity Assay Start Start Culture_Macrophages Culture Macrophages Start->Culture_Macrophages Infect_Cells Infect with Leishmania Promastigotes Culture_Macrophages->Infect_Cells Treat_Compounds Treat with this compound Derivatives Infect_Cells->Treat_Compounds Incubate Incubate Treat_Compounds->Incubate Stain_Cells Fix and Stain Cells Incubate->Stain_Cells Count_Amastigotes Count Intracellular Amastigotes Stain_Cells->Count_Amastigotes Calculate_IC50 Calculate IC50 Count_Amastigotes->Calculate_IC50 End End Calculate_IC50->End

Caption: Leishmanicidal activity experimental workflow.

References

Validating the Target of Veraguensin in Parasites: A Comparative Guide to Antiparasitic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiparasitic agents with validated targets is a cornerstone of modern drug development. Veraguensin, a tetrahydrofuran neolignan, has demonstrated notable antiparasitic activity, particularly against protozoan parasites of the Leishmania genus. However, current research indicates that its primary mechanism of action may not involve a direct molecular target within the parasite itself, but rather an indirect, host-mediated response. This guide provides a comprehensive overview of the current understanding of this compound's antiparasitic action, comparing it with established drugs that have well-defined, direct targets within parasites.

This compound: An Indirect Approach to Parasite Elimination

Current evidence suggests that the antileishmanial activity of this compound and its derivatives stems from their ability to modulate the host's immune response. Specifically, these compounds have been shown to induce the production of nitric oxide (NO) in macrophages, the very cells that Leishmania parasites inhabit.[1] Nitric oxide is a potent antimicrobial molecule that plays a crucial role in the host's defense against intracellular pathogens.[2][3][4] The increased production of NO within the macrophage creates a hostile environment that is lethal to the residing parasites.

This host-mediated mechanism presents a unique strategy for antiparasitic therapy. Instead of targeting a specific parasite enzyme or receptor, which can be prone to mutations leading to drug resistance, this approach enhances the host's natural defense mechanisms.

Comparative Analysis: Indirect vs. Direct-Acting Antiparasitics

To provide a clear perspective on different antiparasitic strategies, the following table compares the proposed mechanism of this compound derivatives with two well-established antiparasitic drugs that act on validated, direct targets within the parasite.

FeatureThis compound DerivativesPraziquantelBenzimidazoles (e.g., Albendazole)
Primary Target Host MacrophagesParasite Tegument and Muscle CellsParasite β-tubulin
Mechanism of Action Induction of nitric oxide (NO) production in host macrophages, leading to parasite death.[1]Disruption of calcium ion homeostasis, causing muscle contraction, paralysis, and tegument damage.Inhibition of microtubule polymerization by binding to β-tubulin, disrupting cell division, motility, and nutrient uptake.
Target Organism(s) Leishmania species[5]Schistosomes (blood flukes), Cestodes (tapeworms)Nematodes (roundworms), Cestodes, Giardia
Validation Method Measurement of NO production in infected macrophage cultures treated with the compound; correlation of NO levels with parasite viability.Electrophysiological studies showing drug-induced changes in ion channel activity; observation of parasite paralysis and tegumental damage via microscopy.In vitro tubulin polymerization assays; identification of resistance-conferring mutations in the β-tubulin gene; X-ray crystallography of the drug-target complex.

Signaling Pathways and Experimental Workflows

To visually represent these distinct mechanisms, the following diagrams have been generated using Graphviz.

G cluster_macrophage Host Macrophage This compound This compound Derivative iNOS Inducible Nitric Oxide Synthase (iNOS) This compound->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Leishmania Intracellular Leishmania NO->Leishmania Kills Death Parasite Death Leishmania->Death G cluster_parasite Parasite Cell Praziquantel Praziquantel Ca_channel Calcium Ion Channels Praziquantel->Ca_channel Disrupts Ca_influx Ca2+ Influx Ca_channel->Ca_influx Increases Paralysis Muscle Paralysis Ca_influx->Paralysis Tegument_damage Tegument Damage Ca_influx->Tegument_damage Expulsion Parasite Expulsion Paralysis->Expulsion Tegument_damage->Expulsion G cluster_parasite_cell Parasite Cell Benzimidazole Benzimidazole beta_tubulin β-tubulin Benzimidazole->beta_tubulin Binds to Microtubule Microtubule Polymerization beta_tubulin->Microtubule Inhibits Cell_function Disruption of Cell Division, Motility, Nutrient Uptake Microtubule->Cell_function Parasite_death Parasite Death Cell_function->Parasite_death

References

A Comparative Pharmacokinetic Profile of Veraguensin and Standard Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Lignans, including veraguensin, are a class of polyphenolic compounds found in plants that are investigated for their potential therapeutic effects, including anticancer, antioxidant, and estrogenic properties. Understanding the pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes a compound—is crucial for drug development. This guide provides a comparative overview of the pharmacokinetic parameters of a representative lignan (SDG) and standard drugs from different therapeutic classes: paclitaxel (anticancer), ascorbic acid (Vitamin C, antioxidant), and estradiol (estrogenic).

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for our representative lignan and the selected standard drugs. It is important to note that these values can vary significantly based on the study population, administration route, and formulation.

Pharmacokinetic ParameterSecoisolariciresinol Diglucoside (SDG) (Lignan Surrogate)Paclitaxel (Anticancer)Ascorbic Acid (Vitamin C) (Antioxidant)Estradiol (Estrogenic)
Bioavailability (%) Low (<1-5)Poor (<10)Dose-dependent (High at low doses, decreases with increasing doses)Low (2-10)
Time to Peak Plasma Concentration (Tmax) (hours) ~7-90.5-1 (IV)1-31-8
Plasma Half-life (t½) (hours) ~4-63-52 (Dose and duration dependent)~2.91-2 (IV), 13-20 (Oral)
Volume of Distribution (Vd) (L/kg) Large18-420.2-0.60.2-0.5
Clearance (CL) (L/h/kg) High0.13-0.34~0.060.4-0.8
Primary Route of Metabolism Intestinal microbiota, followed by hepatic metabolismHepatic (CYP2C8, CYP3A4)HepaticHepatic (CYP3A4, CYP1A2)
Primary Route of Excretion Feces and UrineFecesUrineUrine

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation of pharmacokinetic data. Below are representative experimental protocols for determining the pharmacokinetic profiles of the compounds discussed.

Pharmacokinetic Study of a Lignan (SDG) in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Drug Administration:

    • Oral (PO): SDG administered by oral gavage at a dose of 50 mg/kg.

    • Intravenous (IV): SDG administered as a bolus injection via the tail vein at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of SDG and its metabolites are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and CL.

Pharmacokinetic Study of Paclitaxel in Cancer Patients
  • Study Population: Adult patients with solid tumors.

  • Drug Administration: Paclitaxel is administered as an intravenous infusion over 3 hours at a dose of 175 mg/m².

  • Blood Sampling: Venous blood samples are collected at multiple time points during and after the infusion (e.g., 0, 1, 2, 3, 3.5, 4, 6, 8, 12, 24, and 48 hours).

  • Sample Processing: Plasma is harvested and stored at -80°C.

  • Analytical Method: Plasma concentrations of paclitaxel are quantified using a validated HPLC method with UV detection.

  • Pharmacokinetic Analysis: A three-compartment model is typically used to describe the disposition of paclitaxel and calculate pharmacokinetic parameters.

Pharmacokinetic Study of Ascorbic Acid in Healthy Volunteers
  • Study Population: Healthy adult volunteers.

  • Drug Administration: A single oral dose of 500 mg of ascorbic acid is administered.

  • Blood Sampling: Blood samples are collected at baseline and at various time points post-ingestion (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma is stabilized and stored at -80°C.

  • Analytical Method: Plasma ascorbic acid concentrations are measured using HPLC with electrochemical detection.

  • Pharmacokinetic Analysis: Non-compartmental analysis is performed to determine the pharmacokinetic parameters.

Pharmacokinetic Study of Estradiol in Postmenopausal Women
  • Study Population: Healthy postmenopausal women.

  • Drug Administration: A single oral dose of 2 mg of micronized estradiol is administered.

  • Blood Sampling: Blood samples are collected at frequent intervals over a 48-hour period (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Sample Processing: Serum is separated and stored at -20°C.

  • Analytical Method: Serum concentrations of estradiol and its major metabolite, estrone, are determined by a validated radioimmunoassay (RIA) or LC-MS/MS.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods.

Visualizing Pharmacokinetic Pathways and Workflows

Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing a general experimental workflow for a pharmacokinetic study and a simplified signaling pathway for the estrogenic action of lignans.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Animal Model Selection Animal Model Selection Dose Formulation Dose Formulation Animal Model Selection->Dose Formulation Drug Administration (PO/IV) Drug Administration (PO/IV) Dose Formulation->Drug Administration (PO/IV) Blood Sampling Blood Sampling Drug Administration (PO/IV)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalytical Method (HPLC-MS/MS) Bioanalytical Method (HPLC-MS/MS) Plasma Separation->Bioanalytical Method (HPLC-MS/MS) Concentration-Time Profile Concentration-Time Profile Bioanalytical Method (HPLC-MS/MS)->Concentration-Time Profile Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time Profile->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC, t½) Parameter Calculation (Cmax, Tmax, AUC, t½) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC, t½)

Caption: A generalized experimental workflow for a preclinical pharmacokinetic study.

Lignan_Estrogenic_Action Lignan (e.g., this compound) Lignan (e.g., this compound) Estrogen Receptor (ERα/ERβ) Estrogen Receptor (ERα/ERβ) Lignan (e.g., this compound)->Estrogen Receptor (ERα/ERβ) Binds to Hormone-Receptor Complex Hormone-Receptor Complex Estrogen Receptor (ERα/ERβ)->Hormone-Receptor Complex Forms Nuclear Translocation Nuclear Translocation Hormone-Receptor Complex->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Initiates Biological Response Biological Response Gene Transcription->Biological Response Leads to

Caption: A simplified signaling pathway of the estrogenic action of lignans.

Unveiling the Therapeutic Potential of a Promising Lignan

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Meta-Analysis of Veraguensin Bioactivity

This compound, a naturally occurring lignan, has garnered attention within the scientific community for its diverse and potent biological activities. Isolated from plant species such as Ocotea veraguensis and members of the Magnolia genus, this compound has demonstrated significant potential in several key therapeutic areas, including antiparasitic and bone-resorptive applications. This guide provides a meta-analysis of existing bioactivity studies on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Comparative Bioactivity of this compound

This compound has been primarily investigated for its efficacy against parasitic protozoa and its influence on bone cell function. The following table summarizes the key quantitative data from these studies.

Bioactivity Test Organism/Cell Line Metric Value Alternative/Control Alternative's Value
Anti-leishmanialLeishmania donovaniIC₅₀18 µg/mL (48.8 µM)[1]--
Anti-trypanosomalTrypanosoma cruzi (trypomastigotes)Activity Noted---
Bone Resorption InhibitionOsteoclastsInhibition of differentiation and function---

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of this compound's bioactivities, detailed experimental protocols from the cited literature are outlined below.

Anti-leishmanial Activity Assay

The anti-leishmanial activity of this compound was assessed against the promastigote form of Leishmania donovani.

  • Culturing of Parasites : L. donovani promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 25°C.

  • Assay Procedure :

    • Promastigotes in the logarithmic phase of growth were seeded into 96-well plates at a density of 1 x 10⁶ cells/mL.

    • This compound, dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium, was added to the wells at various concentrations. The final DMSO concentration was kept below 0.1% to avoid toxicity.

    • The plates were incubated at 25°C for 72 hours.

  • Determination of IC₅₀ :

    • After incubation, cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The 50% inhibitory concentration (IC₅₀) was calculated by regression analysis of the dose-response curves.[1]

Bone Resorption Inhibition Assay

The effect of this compound on osteoclast differentiation and function was evaluated using bone marrow-derived macrophages (BMMs).

  • Osteoclast Differentiation :

    • BMMs were cultured in α-MEM supplemented with 10% FBS, macrophage colony-stimulating factor (M-CSF), and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclastogenesis.

    • This compound was added to the culture medium at various concentrations during the differentiation period (typically 5-7 days).

  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining :

    • After the differentiation period, cells were fixed and stained for TRAP, a marker enzyme for osteoclasts.

    • TRAP-positive multinucleated cells (containing three or more nuclei) were counted as osteoclasts.

  • Pit Formation Assay (Functional Assay) :

    • BMMs were seeded on dentine slices or calcium phosphate-coated plates and cultured with M-CSF and RANKL in the presence or absence of this compound.

    • After 7-10 days, the cells were removed, and the resorption pits were visualized by staining with toluidine blue or by using scanning electron microscopy.

    • The resorbed area was quantified using image analysis software.

Visualizing the Mechanism: Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its inhibitory effect on osteoclast differentiation is likely mediated through interference with key signaling pathways. The RANKL/RANK signaling cascade is central to osteoclastogenesis.

RANKL_Signaling RANKL RANKL RANK RANK RANKL->RANK binds to TRAF6 TRAF6 RANK->TRAF6 recruits NF_kB NF-κB TRAF6->NF_kB activates MAPKs MAPKs (JNK, p38, ERK) TRAF6->MAPKs activates NFATc1 NFATc1 NF_kB->NFATc1 induces MAPKs->NFATc1 activates Gene_Expression Gene Expression (TRAP, Cathepsin K, etc.) NFATc1->Gene_Expression promotes Differentiation Osteoclast Differentiation & Function Gene_Expression->Differentiation This compound This compound This compound->TRAF6 may inhibit This compound->NF_kB may inhibit

Caption: Putative inhibition of the RANKL/RANK signaling pathway by this compound in osteoclast precursors.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the bioactivity of natural products like this compound is a multi-step process.

Bioactivity_Workflow cluster_0 Discovery & Isolation cluster_1 Bioactivity Screening cluster_2 Mechanism of Action Plant_Source Plant Source (e.g., Ocotea veraguensis) Extraction Extraction & Fractionation Plant_Source->Extraction Isolation Isolation of this compound Extraction->Isolation Primary_Screening Primary Screening (e.g., Cytotoxicity) Isolation->Primary_Screening Secondary_Screening Secondary Screening (e.g., Anti-leishmanial Assay) Primary_Screening->Secondary_Screening Hit_Confirmation Hit Confirmation Secondary_Screening->Hit_Confirmation Target_ID Target Identification Hit_Confirmation->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis In_Vivo_Studies In Vivo Efficacy & Toxicity Pathway_Analysis->In_Vivo_Studies

Caption: General experimental workflow for the discovery and characterization of this compound's bioactivity.

References

Safety Operating Guide

Prudent Disposal of Veraguensin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Veraguensin is a lignan compound, and its disposal should be approached with the understanding that it is a biologically active molecule.[1][2][3][4][5] Safety Data Sheets (SDS) for similar chemical compounds consistently advise that waste material must be disposed of as hazardous waste and in accordance with national and local regulations.[6]

General Principles for Chemical Waste Disposal

Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on the quantities of waste, the nature of any contaminants, and the approved disposal routes available in your location.

Key Disposal Considerations:

  • Do Not Dispose Down the Drain: Unless explicitly permitted by local wastewater authorities for specific, neutralized, and dilute solutions, chemical waste should not be poured down the sink.[7][8]

  • Avoid Regular Trash Disposal: Solid chemical waste, as well as empty containers that are not properly decontaminated, should not be placed in the regular trash.[9][10][11]

  • Segregation of Waste: Do not mix different types of chemical waste. This compound waste should be collected in a dedicated, properly labeled, and sealed container.[12]

Recommended Disposal Workflow

The following diagram illustrates a logical workflow for determining the appropriate disposal path for this compound waste.

start Start: this compound Waste Generated consult_sds Consult this compound SDS and Institutional SOPs start->consult_sds is_hazardous Is Waste Considered Hazardous? consult_sds->is_hazardous contact_ehs Contact Environmental Health & Safety (EHS) Office is_hazardous->contact_ehs Yes non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No package_label Package and Label Waste According to EHS Guidelines contact_ehs->package_label ehs_pickup Arrange for Hazardous Waste Pickup by EHS or Approved Contractor package_label->ehs_pickup end End: Waste Disposed ehs_pickup->end non_hazardous_disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

Spill and Decontamination Procedures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the laboratory.[13]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, before attempting to clean the spill.[6][14]

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.[6][13] All materials used for cleanup should be treated as hazardous waste.

Experimental Protocols for Safe Handling

While specific disposal experiments for this compound are not available, safe handling protocols are crucial to minimize waste generation and prevent accidental exposure.

  • Weighing and Aliquoting: Always handle solid this compound in a chemical fume hood to avoid inhalation of any dust.[14] Use only the amount of material necessary for the experiment to minimize surplus.

  • Solution Preparation: Prepare solutions in a well-ventilated area or a fume hood. This compound is soluble in solvents such as DMSO, chloroform, and acetone.[4][5]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][14]

Quantitative Data Summary

No quantitative data regarding specific disposal parameters (e.g., concentration limits for drain disposal, degradation temperatures) for this compound was found in the search results. The following table summarizes general safety and handling information.

ParameterValue/InformationSource
Molecular Formula C22H28O5[3][15]
Molecular Weight 372.45 g/mol [1][3][4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][5]
Storage Store at -20°C in a tightly sealed container.[4]
Hazard Statements Limited evidence of a carcinogenic effect. Irritating to skin. Harmful if swallowed.[6]

Disclaimer: This information is intended as a general guide. The proper disposal of this compound is subject to the specific regulations and guidelines of your institution and location. Always consult with your institution's Environmental Health and Safety department for definitive procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.